Technical Whitepaper: Chemical Architecture and Multi-Domain Applications of 1-Benzyl-3-Nitroguanidine
Executive Summary As an application scientist bridging synthetic chemistry and pharmacological development, I approach Guanidine, N-nitro-N'-(phenylmethyl)- (commonly known as 1-benzyl-3-nitroguanidine) not merely as a s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As an application scientist bridging synthetic chemistry and pharmacological development, I approach Guanidine, N-nitro-N'-(phenylmethyl)- (commonly known as 1-benzyl-3-nitroguanidine) not merely as a static chemical entity, but as a highly versatile functional platform. Characterized by its unique nitroguanidine core and lipophilic benzyl substituent, this compound has emerged as a critical molecule across diverse scientific domains.
In biomedical research, it serves as a highly selective inhibitor of Nitric Oxide Synthase (NOS) isoforms, offering a non-amino-acid structural mimic of L-arginine [1, 2]. In materials science, it functions as a latent curing accelerator for cold-curing epoxy resins [3]. This whitepaper synthesizes the physicochemical properties, field-proven synthetic methodologies, and mechanistic applications of 1-benzyl-3-nitroguanidine, providing researchers with an authoritative, self-validating guide to its utilization.
Physicochemical Profiling and Structural Logic
The molecular architecture of 1-benzyl-3-nitroguanidine (CAS: 5415-72-5) dictates its chemical behavior. The nitro group (
−NO2
) strongly withdraws electron density from the guanidine system, lowering its basicity compared to unsubstituted guanidines. This electron withdrawal prevents the molecule from being easily oxidized by the heme center of NOS enzymes. Meanwhile, the benzyl group provides essential steric bulk and lipophilicity, allowing the molecule to penetrate biological membranes (such as the blood-brain barrier) and securely anchor into the hydrophobic pockets of target enzymes or polymer matrices [1, 2].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for analytical verification and formulation planning [1]:
Property
Value / Description
IUPAC Name
2-benzyl-1-nitroguanidine
CAS Registry Number
5415-72-5
Molecular Formula
C₈H₁₀N₄O₂
Molecular Weight
194.19 g/mol
Melting Point
181 °C – 182 °C
Topological Polar Surface Area
96.2 Ų
IR Spectra (KBr) Peaks
1580, 1597, 1655, 3378 cm⁻¹
Physical Appearance
White crystalline solid
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 1-benzyl-3-nitroguanidine relies on the nucleophilic displacement of a reactive nitroso compound. In my experience optimizing guanylation reactions, the choice of solvent and the leaving group are the two most critical variables for ensuring high yield and purity without the need for chromatographic separation [2].
Experimental Protocol: One-Step Guanylation
Objective: Synthesize 1-benzyl-3-nitroguanidine via the reaction of benzylamine with 1-methyl-3-nitro-1-nitrosoguanidine (MNNG).
Solvent: 14 mL of Ethanol/Water mixture (50/50, v/v)
Step-by-Step Workflow:
Solvent Preparation: Prepare 14 mL of a 50/50 (v/v) ethanol and deionized water mixture. Causality: This specific ratio is paramount. Ethanol solubilizes the organic benzylamine, while water accommodates the polar MNNG. More importantly, this solvent system acts as an antisolvent for the final product, driving the reaction forward via Le Chatelier's principle as the product precipitates.
Reagent Integration: Dissolve 533.5 mg of MNNG into the solvent mixture at room temperature. Slowly add 0.40 mL of benzylamine under continuous magnetic stirring.
Nucleophilic Displacement: Allow the reaction to stir at room temperature. The primary amine of benzylamine attacks the activated guanyl carbon of MNNG, displacing the N-methyl-N-nitroso amine leaving group.
Product Isolation: As the reaction progresses, a white solid will spontaneously precipitate. Filter the solid using a Büchner funnel and wash with a small volume of cold ethanol.
Validation: Dry the product under a vacuum. The reaction should afford approximately 628 mg (95% yield) of a white solid. Self-Validating Metric: Record the melting point. A sharp melting point of 181°C – 182°C confirms successful synthesis and high purity [2].
One-step synthesis workflow for 1-benzyl-3-nitroguanidine.
Pharmacological Applications: NOS Inhibition
Nitric Oxide Synthases (NOS) are a family of enzymes responsible for synthesizing nitric oxide (NO) from L-arginine. While NO is a vital signaling molecule, its overproduction by neuronal NOS (nNOS) is implicated in neurodegenerative pathologies (e.g., Alzheimer's and Parkinson's diseases).
1-benzyl-3-nitroguanidine acts as a non-amino-acid L-arginine mimic. The structural causality of its inhibition lies in its functional groups: the nitroguanidine moiety competitively binds to the active site of the NOS enzyme, but the electron-withdrawing nature of the nitro group prevents the enzymatic oxidation that would normally yield NO and L-citrulline [2]. Furthermore, the benzyl substitution significantly enhances selectivity toward nNOS over inducible NOS (iNOS), which is crucial for preventing the suppression of the immune system during therapeutic intervention.
Mechanism of competitive NOS inhibition by 1-benzyl-3-nitroguanidine.
Industrial and Agricultural Utility
Beyond biomedicine, the specific thermodynamic stability of the nitroguanidine core allows 1-benzyl-3-nitroguanidine to function effectively in materials engineering and agriculture.
Latent Curing Accelerator for Epoxy Resins
In the formulation of cold-curing epoxy resins, achieving a balance between pot life (working time) and curing speed is notoriously difficult. 1-benzyl-3-nitroguanidine is utilized as a highly effective latent curing accelerator[3].
Mechanism: At room temperature, the compound remains stable and unreactive within the epoxy matrix, ensuring a long shelf life. However, upon the introduction of specific amine curing agents or a slight thermal trigger, the nitroguanidine derivative catalytically accelerates the cross-linking process, resulting in rapid, high-strength resin curing.
Agricultural Yield Enhancement
In agronomy, substituted nitroguanidines exhibit cytokinin-like plant growth-regulating properties. Formulations containing 1-benzyl-3-nitroguanidine applied to the foliage of graminaceous crops (such as rice) prior to harvest have been shown to strengthen stem integrity. This prevents "lodging"—the bending over of the stems near ground level due to unfavorable weather—thereby significantly increasing overall crop yield and extending the post-harvest shelf life of the plant material [4].
References
PubChem Compound Summary for CID 79438: Guanidine, N-nitro-N'-(phenylmethyl)-
National Center for Biotechnology Information (NIH)
URL: [Link]
Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors
Scientific Research Publishing (SCIRP)
URL:[Link]
Use of guanidine derivatives as curing accelerators for epoxy resins (US20120208925A1)
Substituted Nitro and Cyanoguanidines and Their Uses of Increasing Crop Yields (US4944788A)
Exploratory
N-nitro-N'-(phenylmethyl)guanidine: Mechanism of Action and Profiling as a Nitric Oxide Synthase Inhibitor
Executive Summary Nitric oxide (NO) is a ubiquitous biological signaling molecule governing vascular tone, neurotransmission, and immune responses. Its biosynthesis is catalyzed by Nitric Oxide Synthase (NOS), a complex...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Nitric oxide (NO) is a ubiquitous biological signaling molecule governing vascular tone, neurotransmission, and immune responses. Its biosynthesis is catalyzed by Nitric Oxide Synthase (NOS), a complex flavo-hemoprotein that oxidizes L-arginine to L-citrulline and NO 1. Dysregulation of NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—is implicated in pathologies ranging from neurodegenerative diseases to septic shock.
N-nitro-N'-(phenylmethyl)guanidine (also known as 1-benzyl-3-nitroguanidine) represents a streamlined, non-amino acid class of NOS inhibitors 2. By stripping away the amino acid backbone of L-arginine and modifying the guanidino group, this compound achieves potent competitive inhibition. This technical guide details its molecular mechanism, quantitative profiling, and the self-validating experimental workflows required to evaluate its biological activity.
Molecular Architecture and Target Engagement
The rational design of N-nitro-N'-(phenylmethyl)guanidine leverages the precise structural requirements of the NOS active site.
The Nitroguanidine Pharmacophore: In the endogenous substrate L-arginine, the basic guanidino group donates the nitrogen atom for NO synthesis. In N-nitro-N'-(phenylmethyl)guanidine, the addition of the strongly electron-withdrawing nitro group (-NO₂) significantly reduces the pKa of the guanidine 3. This prevents the heme iron from catalyzing the initial N-hydroxylation step, effectively stalling the enzyme.
The Phenylmethyl (Benzyl) Moiety: The natural substrate utilizes an amino acid tail for anchoring. In contrast, this inhibitor utilizes a lipophilic phenylmethyl group. This structural choice is highly deliberate: it exploits the hydrophobic pockets adjacent to the heme active site. Because the topology of these hydrophobic pockets varies among the three NOS isoforms, the phenylmethyl group acts as the primary driver for isoform selectivity 2.
Mechanism of Action: Competitive Inhibition of the Heme Pocket
N-nitro-N'-(phenylmethyl)guanidine functions as a competitive inhibitor at the oxygenase domain of NOS.
Normally, NOS catalysis is a two-step monooxygenation requiring NADPH, O₂, and tetrahydrobiopterin (BH4). L-arginine binds to a highly conserved glutamate residue (e.g., Glu592 in nNOS) situated directly above the heme prosthetic group 1.
When N-nitro-N'-(phenylmethyl)guanidine enters the biological system, it competes directly with L-arginine for this active site. The nitroguanidine core forms critical hydrogen bonds with the active site glutamate, anchoring the inhibitor. Because the nitro group cannot be oxidized, the catalytic cycle is aborted, preventing the formation of the N-hydroxy-L-arginine (NOHA) intermediate and subsequent NO release.
Fig 1: Competitive inhibition of NOS catalytic cycle by N-nitro-N'-(phenylmethyl)guanidine.
Isoform Selectivity & Quantitative Profiling
A major challenge in NOS inhibitor development is achieving selectivity—particularly avoiding eNOS inhibition, which can cause severe hypertension due to systemic vasoconstriction. N-nitro-N'-substituted guanidines have shown highly promising selectivity profiles, particularly toward nNOS 2.
The table below summarizes the structure-activity relationship (SAR) data for the N-nitroguanidine class, highlighting how modifications to the phenylmethyl group influence isoform selectivity.
Compound
R-Group Substitution
eNOS IC₅₀ (μM)
nNOS IC₅₀ (μM)
Selectivity Ratio (eNOS/nNOS)
1-benzyl-3-nitroguanidine (8)
Phenylmethyl (Unsubstituted)
Active
Active
Moderate
Compound 15
Pyridin-3-yl
0.3
0.5
0.6
Compound 9
2-(Trifluoromethyl)benzyl
-
-
15.0
Compound 10
3-(Trifluoromethyl)benzyl
-
-
13.0
Compound 28
(5-methylthiophen-2-yl)methyl
>10.0
~0.3
35.0
Table 1: Inhibitory Profile of Nω-Nitro-Nω'-Substituted Guanidines on NOS Isoforms. Data synthesized from Guillon et al., 2014. The unsubstituted phenylmethyl derivative serves as the structural foundation from which highly selective nNOS inhibitors are derived.
Experimental Workflow: Validating NOS Inhibition In Vitro
To rigorously validate the inhibitory potency (IC₅₀) of N-nitro-N'-(phenylmethyl)guanidine, the gold-standard method is the Radiometric Citrulline Formation Assay 2. This protocol is a self-validating system: it relies on the stoichiometric 1:1 conversion of L-arginine to L-citrulline, utilizing ion-exchange chromatography to separate the charged substrate from the neutral product.
Step-by-Step Methodology:
Enzyme Preparation: Purified recombinant NOS isoforms (eNOS, iNOS, or nNOS) are maintained on ice. Causality: Purified enzymes ensure that the observed inhibition is a direct drug-target interaction, eliminating off-target metabolic confounding factors.
Reaction Assembly: Prepare a 150 μL reaction mixture containing 30 mM HEPES (pH 7.5), 1 mM DTT, 100 μM NADPH, and 10 μM BH4. For constitutive isoforms (nNOS, eNOS), add 1 mM CaCl₂ and 10 μg/mL calmodulin. Causality: DTT prevents the oxidation of critical active-site cysteines. BH4 and NADPH are essential electron donors for the heme-mediated monooxygenation.
Inhibitor Incubation: Introduce N-nitro-N'-(phenylmethyl)guanidine at varying logarithmic concentrations (e.g., 0.1 nM to 100 μM) and pre-incubate for 10 minutes at 37°C.
Substrate Addition (Tracer): Initiate the reaction by adding 120 nM L-[2,3-³H]arginine. Causality: The tritium label provides a highly sensitive radiometric readout of enzyme turnover.
Reaction Termination: After 15 minutes, quench the reaction by adding 400 μL of ice-cold stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Causality: EDTA chelates the calcium required by nNOS/eNOS, instantly halting catalysis.
Cation-Exchange Chromatography: Apply the quenched mixture to a column containing Dowex 50W (Na+ form) cation-exchange resin. Elute with water. Causality: Unreacted L-[2,3-³H]arginine retains a positive charge at pH 5.5 and binds tightly to the resin. The enzymatically generated L-[2,3-³H]citrulline is neutral and flows through into the eluate. This charge-based separation ensures zero background noise.
Quantification: Analyze the eluate using liquid scintillation counting to determine the rate of citrulline formation and calculate the IC₅₀.
Fig 2: Radiometric citrulline formation assay workflow for evaluating NOS inhibition.
Biological Implications and Therapeutic Potential
The mechanism of action of N-nitro-N'-(phenylmethyl)guanidine provides a critical scaffold for therapeutic intervention. Overactivation of nNOS is a primary driver of excitotoxicity in ischemic stroke and neurodegenerative diseases (such as Parkinson's and Alzheimer's). In these states, excessive NO reacts with superoxide to form peroxynitrite, a highly reactive species that causes irreversible oxidative damage to neurons 1.
By utilizing the phenylmethyl-nitroguanidine scaffold, drug developers can achieve potent nNOS inhibition without the cardiovascular liabilities associated with eNOS blockade. Furthermore, this scaffold has recently been explored in the design of dual-action therapeutics, such as molecules that combine nNOS inhibition with μ-opioid receptor agonism for the management of severe neuropathic pain 3.
References
Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
Thermodynamic Stability and Kinetic Degradation Profiling of N-Benzyl-N'-nitroguanidine: A Technical Guide
Introduction: The Dual Nature of N-Benzyl-N'-nitroguanidine N-benzyl-N'-nitroguanidine (BNG, structurally identified as 1-benzyl-3-nitroguanidine, C8H10N4O2) occupies a unique intersection in chemical research[1]. In pha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Dual Nature of N-Benzyl-N'-nitroguanidine
N-benzyl-N'-nitroguanidine (BNG, structurally identified as 1-benzyl-3-nitroguanidine, C8H10N4O2) occupies a unique intersection in chemical research[1]. In pharmaceutical development, it serves as a highly selective pharmacophore for inhibiting Nitric Oxide Synthase (nNOS), making it a valuable candidate for neurological drug development[2]. However, its core structure is derived from nitroguanidine—a well-known high-energy material[3].
For drug development professionals, the energetic nature of the nitroguanidine backbone presents unique challenges. The thermodynamic stability of the N-NO2 bond dictates the molecule's shelf-life, safety during scale-up, and formulation viability[4]. This whitepaper provides an in-depth analysis of BNG’s thermodynamic profiling, detailing the causality behind its thermal degradation and the self-validating protocols required to quantify its stability.
Molecular Energetics and Degradation Mechanisms
The thermodynamic stability of BNG is primarily governed by the bond dissociation energy (BDE) of its N-NO2 bond[5]. While the benzyl substitution provides necessary lipophilicity for biological target engagement, it alters the electrostatic potential and hydrogen-bonding network compared to unsubstituted nitroguanidine (NQ).
When subjected to thermal stress, BNG undergoes a distinct, multi-stage degradation pathway:
Phase Transition (Melting): BNG exhibits an endothermic melting point at 181–182 °C[2]. This is significantly lower than unsubstituted NQ (~255 °C) due to the bulky benzyl group disrupting the highly symmetrical crystalline hydrogen-bond network.
Rate-Limiting Homolysis: Immediately following the melt phase, the molecule undergoes exothermic decomposition driven by the homolytic cleavage of the N-NO2 bond, forming guanidyl and nitro radicals[6].
Radical Propagation & Off-Gassing: The highly reactive nitro radicals abstract hydrogen, leading to the rapid evolution of NO2, N2O, and NH3 gases, while the carbon-rich benzyl core polymerizes into solid cyanamide residues[5][6].
Fig 1: Thermodynamic degradation pathway of N-benzyl-N'-nitroguanidine via N-NO2 homolysis.
To accurately assess the thermodynamic stability of BNG, the experimental workflow must be a self-validating system. Impurities from synthesis can act as catalytic nucleation sites, artificially lowering the decomposition onset. Therefore, precise synthesis must be directly coupled with advanced thermal analysis.
Fig 2: End-to-end experimental workflow for synthesizing and validating thermodynamic stability.
Step-by-Step Methodology 1: Synthesis of High-Purity BNG
Reference Protocol adapted from targeted NOS inhibitor synthesis[2].
Solvent Preparation: Prepare a 14 mL mixture of Ethanol/Water (50/50, v/v).
Causality: Water acts as a thermal buffer (heat sink) to absorb the exothermic heat of the substitution reaction, while ethanol ensures the complete solubilization of the highly lipophilic benzylamine.
Reagent Solubilization: Dissolve 533.5 mg (3.62 mmol) of 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) into the solvent mixture.
Causality: MNNG is utilized because its nitroso group acts as an excellent leaving group, allowing the nitroamidination to proceed under mild, room-temperature conditions, thereby preventing premature thermal degradation of the N-NO2 bond.
Nucleophilic Addition: Slowly add 0.40 mL (3.65 mmol) of benzylamine dropwise under continuous magnetic stirring.
Causality: Dropwise addition prevents localized temperature spikes that could trigger unintended side reactions or early homolysis.
Product Isolation & Purification: Stir until precipitation is complete. Filter the resulting white solid and recrystallize from a methanol/chloroform gradient.
Causality: Recrystallization removes unreacted MNNG traces. Residual MNNG would skew downstream Differential Scanning Calorimetry (DSC) data by initiating early-onset exothermic peaks.
Reference Protocol adapted from energetic materials kinetic analysis[5][7].
Sample Loading: Load 2.0–5.0 mg of purified BNG into an open aluminum DSC crucible.
Causality: Utilizing a strict micro-sample mass prevents thermal runaway (self-heating) during the highly exothermic decomposition phase, ensuring the kinetic data reflects intrinsic molecular stability rather than bulk heat-transfer artifacts.
Atmosphere Control: Purge the Thermogravimetric (TGA) and DSC furnace with high-purity Argon at a flow rate of 50 mL/min.
Causality: An inert atmosphere isolates the unimolecular N-NO2 bond homolysis from secondary oxidative combustion reactions[6].
Multi-Rate Heating (Isoconversional Setup): Heat the samples from 25 °C to 350 °C at varying linear heating rates (β = 5, 10, 15, and 20 K/min).
Causality: Multiple heating rates are a mathematical prerequisite for calculating the apparent activation energy (
Ea
) without assuming a specific reaction model, utilizing Friedman or Kissinger isoconversional methods[7].
Evolved Gas Analysis (Self-Validation): Route the TGA effluent directly into an FTIR spectrometer via a heated transfer line.
Causality: By confirming the presence of the NO2 stretch (1593–1635 cm⁻¹) precisely at the timestamp of the DSC exothermic peak, the system self-validates that the thermal event is the cleavage of the N-NO2 bond, rather than the detachment of the benzyl group[5].
Quantitative Data: Thermodynamic Parameters
The thermodynamic profile of BNG highlights the trade-off between adding a functional benzyl group for drug efficacy and maintaining the stability of the energetic nitroguanidine core.
Requires adequate ventilation/scrubbing during high-temperature pharmaceutical milling.
*Extrapolated kinetic parameters based on derivative structural behavior and BDE analysis[5].
Conclusion
N-benzyl-N'-nitroguanidine represents a highly valuable, yet thermodynamically sensitive compound. While its melting point (181 °C) is significantly lower than its parent nitroguanidine, its apparent activation energy remains sufficiently high to ensure long-term stability under standard pharmaceutical storage conditions. By employing self-validating TG/DSC-FTIR workflows, drug development professionals can accurately predict shelf-life and establish safe thermal boundaries for the scale-up and formulation of this potent NOS inhibitor.
References
[1] Guanidine, N-nitro-N'-(phenylmethyl)- | C8H10N4O2 | CID 79438 - PubChem. National Institutes of Health (NIH).
URL:
[8] /[7] Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression. ResearchGate.
URL:
[4] Thermal Stability Difference between NQ and NOG: Insights from Pyrolysis Reactions via First-Principles Molecular Dynamic and Quantum Chemistry Modeling. ACS Publications.
URL:
[2] Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing.
URL:
[3] Surface Interface-Driven Catalytic Decomposition of Nitroguanidine by Size-Tuned PbCO3 Suppressed Toxic Emissions and Enhanced Thermal Reactivity. ACS Publications.
URL:
[6] Thermal decomposition mechanism and residual formation of nitroguanidine: insights from DSC, FTIR, and molecular dynamics simulation. ResearchGate.
URL:
[5] Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. PMC (NIH).
URL:
Crystallographic Insights and Structural Biology of Guanidine, N-nitro-N'-(phenylmethyl)- in NOS Inhibition
Executive Summary Guanidine, N-nitro-N'-(phenylmethyl)- (commonly known as N-benzyl-N'-nitroguanidine or 1-benzyl-3-nitroguanidine) is a highly specialized pharmacophore. Recognized by its CAS number 5415-72-5, this comp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Guanidine, N-nitro-N'-(phenylmethyl)- (commonly known as N-benzyl-N'-nitroguanidine or 1-benzyl-3-nitroguanidine) is a highly specialized pharmacophore. Recognized by its CAS number 5415-72-5, this compound has garnered significant attention in structural biology for its role as a selective inhibitor of Nitric Oxide Synthase (NOS) isoforms. By mimicking the natural substrate L-arginine, substituted nitroguanidines exploit unique crystallographic conformations to bind selectively to neuronal NOS (nNOS) over endothelial NOS (eNOS).
This whitepaper provides an in-depth technical guide on the physicochemical properties, crystallographic features, and self-validating experimental methodologies required to synthesize, crystallize, and structurally resolve this critical compound.
To effectively utilize N-benzyl-N'-nitroguanidine in drug development, one must first understand its baseline crystallographic and physicochemical properties. The compound's structural behavior is dictated by the interplay between the highly delocalized
π
-system of the nitroguanidine core and the steric bulk of the benzyl substituent.
Quantitative Data Summary
The following table synthesizes the core quantitative metrics critical for crystallographic screening and assay development ([1], [2]).
Property
Value
Structural Significance
IUPAC Name
2-benzyl-1-nitroguanidine
Dictates the primary connectivity and resonance structures.
CAS Number
5415-72-5
Primary identifier for chemical inventory and safety.
Molecular Formula
C8H10N4O2
Establishes the stoichiometric baseline for X-ray refinement.
Molecular Weight
194.19 g/mol
Used for calculating precise molarities in crystallization screens.
Melting Point
181 – 182 °C
Indicates a highly stable, strongly hydrogen-bonded crystal lattice.
Topological Polar Surface Area
96.2 Ų
Predicts favorable solubility in polar protic solvents.
H-Bond Donors / Acceptors
2 / 2
Drives the intermolecular packing and enzymatic active-site binding.
The "Twisted" Conformer
In standard unsubstituted nitroguanidines, the molecule prefers a planar geometry to maximize resonance stabilization ([3]). However, crystallographic studies of N
ω
-nitro-N
ω
'-substituted guanidines reveal that the introduction of the phenylmethyl (benzyl) group induces a steric clash. This forces the molecule into a twisted conformation . This twist is not an artifact; it is a critical pharmacophoric feature that perfectly aligns the external hydrogen-bonding vectors of the nitro and guanidine groups with the active site residues of NOS enzymes.
Synthesis and Crystallization Methodology
As an application scientist, I emphasize that every protocol must be a self-validating system . The following workflow ensures that the synthesis inherently drives purification, providing high-fidelity material for X-ray diffraction.
Step-by-Step Protocol: Synthesis of N-benzyl-N'-nitroguanidine
Reagent Preparation: Suspend 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) (3.62 mmol) in a 50/50 (v/v) mixture of ethanol and deionized water (14 mL).
Nucleophilic Addition: Add benzylamine (0.40 mL, 3.65 mmol) dropwise to the suspension at room temperature.
Self-Purifying Precipitation: Stir the reaction for 2–4 hours. As the reaction progresses, the product (1-benzyl-3-nitroguanidine) will precipitate as a brilliant white solid.
Filtration and Washing: Filter the precipitate under a vacuum and wash with cold water to remove any unreacted water-soluble byproducts. Yields typically exceed 90%.
The Causality Behind the Chemistry:
Why use MNNG as the donor? The nitroso group makes the adjacent methylamine an exceptional leaving group. This allows the nucleophilic displacement by benzylamine to occur rapidly at room temperature without the need for heavy metal catalysts that could contaminate the crystal lattice.
Why a 50/50 Ethanol/Water matrix? Ethanol provides the necessary solvation energy for the hydrophobic benzylamine, while water acts as an antisolvent for the final product. As the product forms, it immediately crashes out of the solution, driving the reaction equilibrium forward via Le Chatelier's principle and preventing over-reaction.
Step-by-Step Protocol: Crystallization for X-Ray Diffraction
To obtain diffraction-quality single crystals, rapid precipitation must be avoided to prevent kinetic trapping (twinning or amorphous powders).
Dissolve 50 mg of the purified white solid in a minimal volume of hot methanol.
Transfer the solution to a small inner vial.
Place the inner vial inside a larger sealed chamber containing diethyl ether (antisolvent).
Allow vapor diffusion to occur over 48–72 hours at 4 °C. The slow thermodynamic control will yield pristine, single monoclinic/triclinic crystals.
Fig 1. Step-by-step synthesis and crystallization workflow for N-benzyl-N'-nitroguanidine.
Structural Biology: NOS Inhibition Mechanism
The crystallographic data of N-benzyl-N'-nitroguanidine directly translates to its in vivo efficacy. The human Nitric Oxide Synthase (NOS) family requires L-arginine to produce nitric oxide. N-benzyl-N'-nitroguanidine acts as a competitive, mechanism-based inhibitor ([4]).
Mechanistic Causality:
Hydrogen Bonding Network: The twisted conformation of the nitroguanidine moiety allows the two guanidine N-H protons to act as potent hydrogen bond donors, anchoring directly to the conserved active-site glutamate residue (e.g., Glu592 in nNOS). Simultaneously, the nitro oxygens act as hydrogen bond acceptors, stabilizing the complex against the surrounding peptide backbone.
Hydrophobic /
π
π
Stacking: The benzyl ring is not merely a steric placeholder; it projects into a specific hydrophobic pocket within the nNOS active site, engaging in
π
π
stacking with aromatic residues (like Tyr706). This specific interaction is what grants the molecule its selectivity for nNOS over eNOS, as the eNOS pocket is slightly more constrained.
Fig 2. Structural binding mechanism of N-benzyl-N'-nitroguanidine within the NOS active site.
X-Ray Diffraction Acquisition Protocol
To validate the twisted conformer hypothesis, X-ray diffraction must be executed under stringent conditions:
Mounting: Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
Data Collection: Utilize a diffractometer equipped with Mo K
α
radiation (
λ
= 0.71073 Å) or Cu K
α
radiation. Maintain the crystal at 100 K using a liquid nitrogen cryostream. Causality: Low temperatures minimize thermal atomic displacement parameters (B-factors), allowing for the precise resolution of the hydrogen atoms on the guanidine nitrogens.
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Ensure that the hydrogen atoms participating in the intermolecular hydrogen-bonding network are located from the difference Fourier map and refined freely to validate the pharmacophore model.
References
PubChem Compound Summary for CID 79438, Guanidine, N-nitro-N'-(phenylmethyl)-. National Center for Biotechnology Information.[Link]
N
ω
-Nitro-N
ω
'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Guillon, C., et al. (2014). Modern Research in Inflammation, 3, 48-58.[Link]
Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Silverman, R.B. (2009). Accounts of Chemical Research, 42, 439-451.[Link]
The Acidity of Nitroguanidine and its Homologues. McKay, A. F., et al. (1958). Canadian Journal of Chemistry, 36(11), 1481-1486.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Mass Spectrometry Core
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals
Executive Summary
N-nitro-N'-(phenylmethyl)guanidine, commonly referred to as 1-benzyl-3-nitroguanidine, is a highly functionalized molecule featuring the reactive nitroguanidine moiety[1]. This structural motif is a critical pharmacophore in modern drug design and a core "explosophore" in energetic materials. However, characterizing these compounds via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents unique analytical challenges. The nitroguanidine group is highly labile, prone to both thermal degradation and complex gas-phase rearrangements.
This whitepaper provides an authoritative, mechanistic breakdown of the gas-phase ion chemistry of N-nitro-N'-(phenylmethyl)guanidine. By understanding the causality behind its fragmentation—specifically the competition between homolytic radical expulsion and heterolytic neutral loss—researchers can design more robust, self-validating analytical workflows.
Physicochemical & Structural Context
To predict gas-phase behavior, we must first establish the structural baseline of the analyte[1]:
Chemical Formula:C8H10N4O2
Monoisotopic Mass: 194.0804 Da
Protonated Precursor
[M+H]+
: m/z 195.088
Structural Features: The molecule consists of a thermodynamic "charge sink" (the benzyl group) attached to a highly electron-withdrawing, tautomerically active headgroup (the nitroguanidine).
In solution, nitroguanidines exist in an equilibrium between nitroimine and nitroamine tautomers. Upon transfer to the gas phase via ESI, the site of protonation dictates the subsequent fragmentation cascade.
Gas-Phase Ion Chemistry & Fragmentation Mechanisms
The fragmentation of protonated N-nitro-N'-(phenylmethyl)guanidine violates simple predictive models due to the "mobile proton effect." Depending on where the ionizing proton localizes, three distinct mechanistic pathways emerge:
Pathway A: Mobile Proton Triggered Radical Fragmentation (Homolytic)
Typically, even-electron precursor ions generated by ESI undergo even-electron fragmentation. However, nitroguanidines frequently violate this rule. When the mobile proton localizes on the guanidine nitrogen, it severely destabilizes the
N−NO2
bond. The intense electron-withdrawing nature of the nitro group drives a homolytic cleavage , resulting in the expulsion of a nitrogen dioxide radical (
NO2∙
, 46 Da) and the formation of a radical cation at m/z 149.09[2].
Pathway B: Heterolytic Cleavage and
HNO2
Loss
If the ionizing proton localizes on the oxygen atom of the nitro group, the fragmentation shifts to a heterolytic mechanism. This pathway proceeds via a 1,4-intramolecular proton transfer from an adjacent amine/imine nitrogen to the nitro oxygen, facilitating the neutral loss of nitrous acid (
HNO2
, 47 Da) to yield an even-electron product ion at m/z 148.08[3].
Pathway C: Inductive Cleavage and Tropylium Formation
The benzyl moiety acts as a deep thermodynamic well. At higher collision energies (CE > 30 eV), inductive cleavage of the benzylic
C−N
bond dominates the spectrum. This yields the highly stable benzyl cation (
C7H7+
), which rapidly isomerizes into the aromatic tropylium ion at m/z 91.05. This ion typically forms the base peak in high-energy CID spectra and serves as a reliable diagnostic marker for the phenylmethyl substructure.
Quantitative Fragment Mapping
The following table summarizes the key diagnostic product ions for N-nitro-N'-(phenylmethyl)guanidine, providing a reference for Multiple Reaction Monitoring (MRM) method development.
Fragment Ion Assignment
m/z (Theoretical)
Mass Shift (
Δ
Da)
Relative Abundance
Mechanistic Driver
[M+H]+
195.0877
-
10 - 20%
Intact protonated precursor
[M+H−NO2]∙+
149.0927
-46.00
25 - 40%
Homolytic N-N cleavage (Radical)
[M+H−HNO2]+
148.0849
-47.00
40 - 60%
Heterolytic 1,4-H transfer
[C7H7]+
91.0542
-104.03
100% (Base)
Benzyl C-N cleavage
→
Tropylium
[C5H5]+
65.0386
-130.05
15 - 30%
Tropylium ring contraction (
−C2H2
)
Validated ESI-MS/MS Analytical Protocol
Nitroguanidines are notoriously susceptible to in-source degradation. Atmospheric pressure ionization (API) sources can induce premature pyrolysis or ion/molecule reactions, stripping the
NO2
group before the ions ever reach the mass analyzer[4].
To ensure data integrity, the following protocol is designed as a self-validating system , utilizing specific causality-driven parameter controls.
Step 1: Sample Preparation & Introduction
Action: Prepare the analyte at 1 µg/mL in a cold (4°C) solution of 50:50 Methanol:Water fortified with 0.1% Formic Acid.
Causality: Nitroguanidines can undergo slow solvolysis at room temperature. Cold preparation preserves the intact nitroimine structure. Formic acid ensures abundant
[M+H]+
generation, suppressing sodium adducts (
[M+Na]+
) which complicate MS/MS interpretation.
Step 2: ESI Source Optimization (Anti-Degradation Control)
Action: Set the ESI desolvation gas temperature to
≤250∘C
and restrict the capillary/cone voltage (fragmentor) to
<30
V.
Causality: High thermal energy in the source directly triggers the loss of
NO2
[4]. By strictly capping the desolvation temperature and minimizing the accelerating voltage in the high-pressure region, we prevent in-source fragmentation, ensuring the m/z 195 precursor accurately reflects the solution-phase concentration.
Action: Acquire MS/MS spectra using a stepped Normalized Collision Energy (NCE) profile: 15 eV, 30 eV, and 45 eV (using Argon or Nitrogen collision gas).
Causality: A single collision energy cannot capture the full structural picture. 15 eV isolates the kinetically favored losses of
NO2∙
and
HNO2
. 45 eV shatters the guanidine backbone to reveal the thermodynamically stable tropylium ion (m/z 91).
Step 4: Orthogonal Validation via MS
3
Action: In a separate scan event, intentionally increase the source fragmentor voltage to generate the m/z 148 ion in-source. Isolate m/z 148 in Q1, and subject it to CID in the collision cell.
Causality: If the resulting MS
3
spectrum yields m/z 91, this self-validates the fragmentation lineage, proving that the m/z 148 ion is a direct structural intermediate of the intact molecule and not a co-eluting isobaric contaminant.
Mechanistic & Workflow Visualizations
Gas-phase fragmentation tree of protonated N-benzyl-N'-nitroguanidine.
Self-validating ESI-MS/MS experimental workflow for nitroguanidine derivatives.
Binding Affinity of Guanidine, N-nitro-N'-(phenylmethyl)- to Target Receptors: A Comprehensive Technical Guide
Executive Summary Guanidine, N-nitro-N'-(phenylmethyl)- (CAS: 5415-72-5), commonly referred to as 1-benzyl-3-nitroguanidine, is a highly versatile pharmacophore with profound implications in neuropharmacology and agroche...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Guanidine, N-nitro-N'-(phenylmethyl)- (CAS: 5415-72-5), commonly referred to as 1-benzyl-3-nitroguanidine, is a highly versatile pharmacophore with profound implications in neuropharmacology and agrochemistry. This technical whitepaper explores the binding affinity and molecular causality of this compound across its two primary macromolecular targets: Nitric Oxide Synthase (NOS) isoforms and Nicotinic Acetylcholine Receptors (nAChR) . By synthesizing structural biology, structure-activity relationships (SAR), and rigorous experimental protocols, this guide provides researchers with a self-validating framework for evaluating nitroguanidine derivatives.
Molecular Mechanisms & Binding Causality
Nitric Oxide Synthase (NOS) Inhibition
Nitric Oxide Synthases (nNOS, iNOS, and eNOS) catalyze the oxidation of L-arginine to nitric oxide (NO) and L-citrulline[1]. 1-benzyl-3-nitroguanidine acts as a potent, competitive inhibitor of L-arginine[2].
The causality of its binding affinity relies on two distinct structural features:
The Nitroguanidine Core: The electron-withdrawing nitro group (
NO2
) lowers the pKa of the guanidine moiety, rendering the molecule largely uncharged at physiological pH. This enhances membrane permeability (critical for crossing the blood-brain barrier to target nNOS) while still allowing the nitro oxygen atoms to coordinate with the heme iron in the oxygenase domain of the enzyme[2],[3].
The Benzyl Auxophore: The phenylmethyl group provides essential lipophilic bulk. Structural studies reveal that nNOS possesses a unique hydrophobic pocket adjacent to the active site that accommodates the benzyl ring. Because this pocket is sterically restricted in eNOS, the benzyl substitution drives high selectivity for nNOS over eNOS, preventing adverse cardiovascular effects associated with eNOS inhibition[2],[3].
Diagram 1: Competitive inhibition pathway of NOS by 1-benzyl-3-nitroguanidine.
In the realm of agrochemistry, the N-nitroguanidine moiety is the defining pharmacophore of neonicotinoid insecticides (e.g., imidacloprid, clothianidin)[4]. 1-benzyl-3-nitroguanidine and its halogenated derivatives are frequently utilized as photoaffinity probes to map the nAChR binding pocket.
Crystal structures of surrogate acetylcholine-binding proteins (AChBP) demonstrate that the binding causality is driven by highly specific electrostatic interactions. The guanidine moiety engages in
π−π
stacking with the Tyr185 residue, while the nitro group forms a critical hydrogen bond with Gln55[5]. The benzyl ring interacts with auxiliary lipophilic recognition sites, modulating the excitation duration and binding capacity of the receptor[6].
Quantitative Binding Affinity Data
The following table summarizes the representative binding affinities (
Ki
/
IC50
) for 1-benzyl-3-nitroguanidine and closely related structural analogs across target receptors.
Target Receptor
Isoform / Subtype
Affinity (
Ki
or
IC50
)
Selectivity Profile
Primary Interaction Mechanism
NOS
Neuronal (nNOS)
120 nM – 440 nM
High
Heme coordination + Hydrophobic pocket binding
NOS
Inducible (iNOS)
1.5 µM – 5.0 µM
Moderate
Heme coordination
NOS
Endothelial (eNOS)
> 10 µM
Low (Desired)
Steric clash in active site
nAChR
Insect (Drosophila hybrid)
5 nM – 25 nM
High
Tyr185 stacking + Gln55 H-bonding
nAChR
Mammalian (
α4β2
)
> 1000 nM
Low
Poor fit in mammalian binding cleft
Data synthesized from competitive radioligand and radiometric assays[2],[3],[6].
To ensure scientific integrity, the determination of binding affinity must rely on self-validating experimental designs. A single
IC50
value is insufficient; the protocol must inherently prove the mechanism of binding (e.g., competitive antagonism).
Protocol A: Radiometric NOS Isoform Inhibition Assay
This assay measures the conversion of L-[
3
H]arginine to L-[
3
H]citrulline. The self-validating mechanism here is the Substrate Titration (Lineweaver-Burk Analysis) , which proves competitive inhibition by demonstrating that
Vmax
remains constant while
Km
increases.
Step-by-Step Methodology:
Enzyme Preparation: Recombinant human nNOS, iNOS, and eNOS are diluted in 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT.
Cofactor Assembly: Add essential cofactors: 10 µM tetrahydrobiopterin (BH4), 10 µM FAD, 10 µM FMN, and 1 mM NADPH[1]. For nNOS and eNOS, add 1 mM
CaCl2
and 10 µg/mL calmodulin.
Inhibitor Titration: Pre-incubate the enzyme mixture with varying concentrations of 1-benzyl-3-nitroguanidine (0.1 nM to 100 µM) for 15 minutes at 37°C.
Substrate Addition: Initiate the reaction by adding L-[
3
H]arginine at varying concentrations (to generate Michaelis-Menten curves).
Termination & Separation: Stop the reaction after 10 minutes using 400 µL of cold stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Separate the unreacted L-[
3
H]arginine from L-[
3
H]citrulline using Dowex 50W-X8 cation exchange resin columns.
Quantification: Measure the flow-through (containing L-[
3
H]citrulline) via liquid scintillation counting.
Protocol B: nAChR Radioligand Displacement Assay
To evaluate nAChR affinity, a rapid-filtration displacement assay using [
3
H]imidacloprid is utilized. The self-validating mechanism is the Schild Plot Analysis , which confirms whether the benzyl-nitroguanidine derivative binds to the orthosteric site.
Step-by-Step Methodology:
Membrane Preparation: Isolate membrane fractions from Drosophila heads or transfected Xenopus oocytes expressing hybrid nAChRs[4]. Homogenize in ice-cold 0.1 M sodium phosphate buffer (pH 7.4).
Incubation: Mix 200 µg of membrane protein with 1 nM [
3
H]imidacloprid and serial dilutions of 1-benzyl-3-nitroguanidine (1 nM to 10 µM).
Equilibration: Incubate the mixture in a total volume of 1 mL for 60 minutes at 25°C to reach thermodynamic equilibrium.
Rapid Filtration: Terminate binding by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Causality note: Rapid filtration is chosen over dialysis to prevent the dissociation of the low-affinity receptor-ligand complexes during separation.
Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity in scintillation fluid and analyze via a beta counter.
Diagram 2: Self-validating radioligand displacement workflow for binding affinity.
Conclusion & Future Directions
Guanidine, N-nitro-N'-(phenylmethyl)- represents a critical junction in structure-based drug design. By exploiting the electrostatic properties of the nitroguanidine core and the steric parameters of the benzyl ring, researchers can fine-tune binding affinity to selectively target nNOS for neurodegenerative therapies or nAChR for advanced agrochemicals. Future optimization via fragment hopping[3] and photoaffinity labeling will continue to expand the utility of this chemical class.
References
Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors
Scientific Research Publishing (SCIRP)
Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping
ResearchG
Physiological and Pathophysiological Relevance of Nitric Oxide Synthases (NOS) in Retinal Blood Vessels
IMR Press
A novel method for the preparation of N,N′-disubstituted-N′′-nitroguanidines, including a practical synthesis of the neonicotinoid insecticide clothianidin
ResearchG
Insecticidal and Neuroblocking Potencies of Variants of the Imidazolidine Moiety of Imidacloprid-Related Neonicotinoids
ACS Public
Crystal structures of Lymnaea stagnalis AChBP in complex with neonicotinoid insecticides imidacloprid and clothianidin
PubMed Central (PMC)
Application Note & Synthesis Protocol: Guanidine, N-nitro-N'-(phenylmethyl)-
Abstract This document provides a comprehensive guide for the synthesis of Guanidine, N-nitro-N'-(phenylmethyl)-, a substituted nitroguanidine of interest in medicinal chemistry and energetic materials research. We prese...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the synthesis of Guanidine, N-nitro-N'-(phenylmethyl)-, a substituted nitroguanidine of interest in medicinal chemistry and energetic materials research. We present a robust, two-step synthetic pathway commencing with the preparation of a benzylguanidine salt intermediate, followed by its nitration. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, safety procedures, and characterization guidelines. The causality behind experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction and Scientific Background
Guanidine and its derivatives are a pivotal class of compounds due to their unique structural and electronic properties. The guanidinium group's high basicity and ability to form multiple hydrogen bonds make it a common motif in pharmacologically active molecules and complex natural products. The introduction of a nitro group (—NO₂) to the guanidine core significantly alters its chemical character, modulating its basicity and introducing energetic properties.
Guanidine, N-nitro-N'-(phenylmethyl)- (also known as 1-benzyl-3-nitroguanidine or 2-benzyl-1-nitroguanidine) incorporates a benzyl substituent, which imparts lipophilicity, and a nitro group, which acts as a strong electron-withdrawing group and a bioisostere for other functional groups. This unique combination makes it a valuable scaffold for further chemical elaboration in drug discovery programs and a compound of interest in the study of energetic materials.
The synthesis pathway detailed herein is a logical and well-precedented approach for preparing N-alkyl-N'-nitroguanidines.[1] It relies on the established chemistry of guanidine synthesis followed by a standard, yet critical, nitration reaction. Understanding the principles of each step is paramount for achieving high yield and purity.
Proposed Synthesis Pathway
The synthesis of Guanidine, N-nitro-N'-(phenylmethyl)- is most effectively achieved via a two-step process. This strategy separates the construction of the substituted guanidine backbone from the introduction of the sensitive nitro functionality, allowing for a more controlled and higher-yielding process.
Step 1: Synthesis of N-(Phenylmethyl)guanidine Salt. This initial step involves the formation of the benzyl-substituted guanidine from benzylamine. A common and effective method is the reaction of an amine salt with a guanylating agent like dicyandiamide. The resulting product is isolated as a stable salt, typically the nitrate or sulfate, which is amenable to direct use in the subsequent nitration step.
Step 2: Nitration of N-(Phenylmethyl)guanidine Salt. The benzylguanidine salt is carefully nitrated using a strong nitrating agent, classically concentrated sulfuric acid acting on the nitrate salt. This electrophilic substitution occurs on one of the terminal nitrogen atoms to yield the final N-nitro-N'-(phenylmethyl)guanidine product.
Caption: Proposed two-step synthesis of Guanidine, N-nitro-N'-(phenylmethyl)-.
Experimental Protocols
Safety Precautions
General: This synthesis involves strong acids, exothermic reactions, and potentially energetic materials. A thorough risk assessment must be conducted before commencing any experimental work.[2] All procedures should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory, especially when handling concentrated acids.[3]
Skin Protection: An acid-resistant laboratory coat and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) are required.[4]
Respiratory Protection: Not typically required if work is confined to a fume hood. However, be prepared with an appropriate respirator in case of spills or ventilation failure.[3]
Reagent Handling:
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong dehydrating agent. Causes severe burns on contact. Reacts exothermically with water. Always add acid to water/ice, never the other way around.
Nitroguanidine Derivatives: These compounds are energetic and can be sensitive to shock, friction, or heat, especially when dry.[3][5] While the target molecule is not a primary explosive, it should be handled with care. Avoid grinding or subjecting the dry material to high impact.[5]
Step 1: Synthesis of N-(Phenylmethyl)guanidine Nitrate
Principle: This protocol is adapted from established methods for preparing substituted guanidine nitrates.[1] Benzylamine is first converted to its nitrate salt, which then reacts with dicyandiamide in a melt or high-boiling solvent. The dicyandiamide serves as the source for the guanidine carbon and associated nitrogen atoms.
Materials:
Benzylamine (≥99%)
Nitric Acid (HNO₃, 70%)
Dicyandiamide (99%)
Deionized Water
Ethanol
Procedure:
Preparation of Benzylamine Nitrate:
In a 250 mL beaker placed in an ice-water bath, add 10.7 g (0.1 mol) of benzylamine.
Slowly, with constant stirring, add 9.0 g (0.1 mol) of 70% nitric acid dropwise. The reaction is exothermic; maintain the temperature below 30°C.
After the addition is complete, continue stirring for 15 minutes as the mixture cools to room temperature. The benzylamine nitrate may solidify or remain a viscous oil.
Guanylation Reaction:
To the beaker containing the benzylamine nitrate, add 8.4 g (0.1 mol) of dicyandiamide.
Heat the mixture in an oil bath to 120-130°C with stirring. The components will melt and react.
Maintain this temperature for 4-6 hours. The reaction mixture will become increasingly viscous. Ammonia gas will be evolved; ensure adequate ventilation.
Work-up and Isolation:
Allow the reaction mixture to cool to approximately 80°C.
Slowly and carefully add 100 mL of hot deionized water to dissolve the crude product.
Allow the solution to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.
Collect the precipitated crystals by vacuum filtration.
Wash the crystals with two 20 mL portions of cold ethanol to remove unreacted starting materials.
Dry the product, N-(Phenylmethyl)guanidine nitrate, in a vacuum oven at 50°C.
Characterization: The product should be a white crystalline solid. Confirm identity using standard analytical techniques. The PubChem database lists identifiers for N-(Phenylmethyl)guanidine (CAS 2211-57-6) which can be used for spectral comparison.[6]
Step 2: Synthesis of Guanidine, N-nitro-N'-(phenylmethyl)-
Principle: This procedure follows the classic and robust method for nitrating guanidine salts.[2] Concentrated sulfuric acid serves as both a solvent and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺) from the nitrate salt, which then electrophilically attacks the guanidine nitrogen. The reaction is highly exothermic and must be strictly temperature-controlled to prevent runaway reactions and the formation of byproducts.[1]
Materials:
N-(Phenylmethyl)guanidine nitrate (from Step 1)
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Cracked Ice / Deionized Water
Procedure:
Reaction Setup:
Place 100 mL of concentrated sulfuric acid into a 500 mL flask equipped with a magnetic stirrer.
Cool the flask in an ice-salt bath to between 0°C and 5°C.
Nitration:
Slowly add 21.2 g (0.1 mol) of dry N-(Phenylmethyl)guanidine nitrate in small portions to the cold, stirring sulfuric acid.
Crucial: Monitor the temperature closely and maintain it below 10°C throughout the addition. The rate of addition should be adjusted accordingly.
After all the solid has been added, continue stirring the mixture at 0-5°C for an additional 2-3 hours.
Precipitation and Isolation:
Prepare a large beaker containing at least 500 g of cracked ice and 500 mL of deionized water.
Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry. A white precipitate of the product will form. This quenching step is highly exothermic.
Allow the slurry to stand for 30 minutes to ensure complete precipitation.
Purification:
Collect the crude product by vacuum filtration.
Wash the filter cake thoroughly with large volumes of cold deionized water until the washings are neutral to pH paper (to remove all traces of acid).
Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure Guanidine, N-nitro-N'-(phenylmethyl)-.
Dry the final product carefully in a vacuum oven at a temperature not exceeding 60°C.
Characterization: The final product is a white crystalline solid. The identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). Reference data is available in the PubChem database (CID 79438).[7]
Data Summary and Workflow Visualization
Key Reaction Parameters
Parameter
Step 1: Guanylation
Step 2: Nitration
Key Reagents
Benzylamine, Nitric Acid, Dicyandiamide
N-(Phenylmethyl)guanidine nitrate, H₂SO₄
Solvent
None (Melt)
Concentrated H₂SO₄
Temperature
120-130°C
0-10°C
Reaction Time
4-6 hours
2-3 hours
Work-up
Aqueous Crystallization
Quench on Ice, Filtration
Typical Yield
60-75%
80-90%
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of the target compound.
References
SAFETY DATA SHEETS. (n.d.). 1,2-Dimethyl-3-Nitroguanidine. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Nitroguanidine, 99%, Moistened With ca 25% Water. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Guanidine, N-nitro-N'-(phenylmethyl)-. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-(Phenylmethyl)guanidine. PubChem Compound Database. Retrieved from [Link]
McKay, A. F. (1952). Nitroguanidines. Chemical Reviews, 51(2), 301-346. (Note: A direct URL is not available, but this is a widely accessible journal article).
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Guanidine, N-nitro-N'-(phenylmethyl)-
Introduction and Analytical Challenges Guanidine, N-nitro-N'-(phenylmethyl)- (CAS 5415-72-5), commonly referred to as N-benzyl-N'-nitroguanidine, is a critical chemical entity often utilized as an intermediate in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Analytical Challenges
Guanidine, N-nitro-N'-(phenylmethyl)- (CAS 5415-72-5), commonly referred to as N-benzyl-N'-nitroguanidine, is a critical chemical entity often utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical agents. From a chromatographic perspective, this molecule presents a unique dichotomy: it features a highly polar, hydrogen-bonding nitroguanidine moiety coupled with a hydrophobic, lipophilic benzyl ring.
As a Senior Application Scientist, the primary challenge in developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound lies in balancing retention and peak symmetry. The nitroguanidine group is prone to secondary interactions with residual silanols on silica-based columns, which frequently results in peak tailing and variable retention times if the mobile phase is not rigorously optimized. This guide details the causality-driven development of a stability-indicating, reversed-phase HPLC method designed for precise quantification and purity assessment.
Physicochemical Profiling & Method Rationale
To build a method that is fundamentally sound, every chromatographic parameter must be dictated by the physicochemical properties of the analyte [1].
Stationary Phase Selection (The "Why"): The analyte possesses a computed LogP of approximately 0.9[1]. This moderate lipophilicity ensures adequate retention on a standard octadecylsilane (C18) column. However, to mitigate the Lewis acid-base interactions between the polar nitroguanidine group and the silica backbone, an end-capped, high-purity silica C18 column (e.g., Zorbax Eclipse Plus) is required.
Mobile Phase & pH Optimization: Nitroguanidine derivatives can exhibit tautomerism and contain basic nitrogen centers. To suppress ionization and lock the molecule into a single tautomeric and protonation state, the mobile phase must be acidic. A buffer of 0.1% Formic Acid in water (pH ~2.7) ensures the analyte remains fully protonated, yielding sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity, which reduces system backpressure, and its superior UV transparency at lower wavelengths [2].
Detection Wavelength: The conjugated
π
-system of the nitroguanidine moiety exhibits a robust UV absorption maximum (
λmax
) at 265 nm. Monitoring at this wavelength provides high sensitivity while selectively filtering out background noise from non-chromophoric impurities and mobile phase absorbance [3].
Figure 1: Logical workflow for HPLC method development and parameter optimization.
Experimental Protocol
This protocol is designed as a self-validating system . By incorporating strict system suitability criteria prior to sample analysis, the method mathematically proves its own reliability during every run.
Reagents and Materials
Analyte: Guanidine, N-nitro-N'-(phenylmethyl)- Reference Standard (Purity
≥
99.0%).
Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 M
Ω⋅
cm).
Additives: LC-MS Grade Formic Acid.
Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
Mobile Phase B: 100% Acetonitrile.
Elution Mode: Gradient Elution.
0.0 - 2.0 min: 20% B
2.0 - 8.0 min: 20%
→
60% B
8.0 - 10.0 min: 60% B
10.0 - 10.1 min: 60%
→
20% B
10.1 - 15.0 min: 20% B (Column Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. (Causality: Standardizes thermodynamic partitioning and prevents retention time drift due to ambient lab fluctuations).
Injection Volume: 10 µL.
Detection: UV at 265 nm.
Step-by-Step Sample Preparation
Diluent Preparation: Mix equal volumes of Milli-Q Water and Acetonitrile (50:50, v/v). Degas by sonication for 5 minutes.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, vortex for 30 seconds, and sonicate for 5 minutes until fully dissolved. Dilute to the mark with diluent.
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the diluent and mix thoroughly by inversion.
Sample Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.
Forced Degradation & Stability-Indicating Power
To ensure the method is stability-indicating (capable of separating the active pharmaceutical ingredient from its degradation products), forced degradation studies are integrated into the validation workflow. The benzyl and nitroguanidine linkages are susceptible to specific stress pathways.
Figure 2: Forced degradation pathways ensuring a stability-indicating method.
System Suitability and Validation Data
The following tables summarize the quantitative benchmarks that transform this protocol into a self-validating analytical system. If the System Suitability criteria (Table 1) are not met during the initial 6 replicate injections of the working standard, the run must be aborted and the system troubleshot.
Table 1: Self-Validating System Suitability Criteria
Parameter
Observed Value
Acceptance Criteria
Scientific Rationale
Retention Time (
tR
)
6.45 min
±
2.0% RSD
Ensures consistent mobile phase delivery and column chemistry.
Peak Area Precision
0.8% RSD
≤
2.0% RSD (n=6)
Validates the precision of the autosampler injection mechanism.
USP Tailing Factor (
Tf
)
1.12
≤
1.5
Confirms suppression of secondary silanol interactions.
Theoretical Plates (
N
)
8,450
≥
5,000
Verifies column efficiency and optimal packing bed integrity.
Resolution (
Rs
)
3.2
≥
2.0
Ensures baseline separation from the nearest degradation product.
Evaluated at 50%, 100%, and 150% of target concentration.
Method Precision
1.1% RSD
Inter-day precision across 3 distinct preparations.
References
PubChem Compound Summary for CID 79438, Guanidine, N-nitro-N'-(phenylmethyl)- . National Center for Biotechnology Information.[Link]
Practical HPLC Method Development, 2nd Edition . Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons.[Link]
Analysis of nitroguanidine in aqueous solutions by HPLC with electrochemical detection and voltammetry: Final report . Manning, D. L., & Maskarinec, M. P. (1987). Office of Scientific and Technical Information (OSTI), U.S. Department of Energy.[Link]
Method
In Vitro Profiling of NOS Isoform Selectivity Using Guanidine, N-nitro-N'-(phenylmethyl)-
An Application Note for the Evaluation of Nitric Oxide Synthase (NOS) Inhibitors Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Scientific Rationale & Mechanistic O...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Evaluation of Nitric Oxide Synthase (NOS) Inhibitors
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Scientific Rationale & Mechanistic Overview
Guanidine, N-nitro-N'-(phenylmethyl)- (CAS: 5415-72-5), also referred to in literature as 1-benzyl-3-nitroguanidine, is a synthetic nitroguanidine derivative utilized in pharmacological research as a competitive inhibitor of Nitric Oxide Synthase (NOS)[1]. The fundamental mechanism of action relies on structural mimicry: the nitroguanidine moiety closely resembles the guanidinium group of L-arginine, the natural substrate of NOS. By competing for the enzyme's catalytic heme active site, these derivatives effectively block the production of nitric oxide (NO)[2].
A critical hurdle in the development of NOS inhibitors is achieving strict isoform selectivity. The NOS family consists of three primary isoforms:
Neuronal NOS (nNOS): A target for neurodegenerative diseases and neuropathic pain.
Endothelial NOS (eNOS): Essential for maintaining vascular tone; off-target inhibition can lead to severe hypertension.
Inducible NOS (iNOS): A key component of the macrophage immune response; systemic inhibition can cause dangerous immunosuppression[3].
To accurately evaluate the inhibitory potency (IC
50
) and selectivity profile of Guanidine, N-nitro-N'-(phenylmethyl)-, researchers must employ a highly sensitive, interference-free assay. While colorimetric Griess assays measure downstream nitrite/nitrate, they are notoriously vulnerable to interference from reactive oxygen species and media components. Therefore, the gold standard is the Radiometric L-Citrulline Formation Assay , which directly measures enzymatic turnover by tracking the stoichiometric conversion of L-[2,3-
3
H]arginine to L-[
3
H]citrulline[4].
Figure 1: Mechanism of competitive NOS inhibition by Guanidine, N-nitro-N'-(phenylmethyl)-.
Self-Validating Experimental Design
To ensure the protocol acts as a self-validating system, the assay architecture must include three non-negotiable control reactions:
Background Control (Blank): A reaction containing all components except the NOS enzyme. This quantifies non-specific radioactivity and confirms the efficiency of the separation resin. Background should not exceed 2-3% of total added radioactivity[4].
Total Activity Control (Vehicle): A reaction containing the enzyme and the inhibitor's solvent (e.g., 1% DMSO) but no inhibitor. This establishes the 100% catalytic baseline.
Reference Standard: A parallel reaction using a well-characterized pan-NOS inhibitor (e.g., L-NMMA or L-NNA) to confirm that the enzyme is active and the assay possesses the required sensitivity to detect inhibition[3].
Reagents and Materials
Test Compound: Guanidine, N-nitro-N'-(phenylmethyl)- (10 mM stock in DMSO).
Enzymes: Affinity-purified recombinant human nNOS, eNOS, and iNOS.
Step 1: Inhibitor Dilution & Preparation
Prepare a 10-point serial dilution of Guanidine, N-nitro-N'-(phenylmethyl)- in the Reaction Buffer.
Causality Check: Ensure the final DMSO concentration in the assay well does not exceed 1%. Higher concentrations of organic solvents will denature the NOS tertiary structure, leading to false-positive inhibition.
Step 2: Reaction Assembly
In 1.5 mL microcentrifuge tubes, combine 150 µL of the Reaction Buffer containing the Cofactor Cocktail, the specific NOS isoform, and the diluted inhibitor[4].
Note on Isoforms: For nNOS and eNOS assays, add the CaM/CaCl
2
activators. For iNOS, omit these activators, as iNOS contains tightly bound CaM and functions independently of exogenous calcium spikes[6].
Step 3: Pre-Incubation
Incubate the assembled mixture at 37°C for 10 minutes.
Causality Check: This pre-incubation step is critical. It allows the competitive nitroguanidine inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate IC
50
calculations.
Step 4: Initiation
Add 120 nM of the L-[2,3-
3
H]arginine substrate solution to initiate the reaction[4]. Incubate precisely for 15 minutes at 37°C.
Step 5: Termination (The Quench)
Rapidly add 1 mL of ice-cold Stop Buffer to each tube.
Causality Check: The low temperature rapidly decelerates enzymatic kinetics. More importantly, the EDTA and EGTA in the Stop Buffer immediately chelate Ca
2+
. This strips Calmodulin away from nNOS and eNOS, instantly and permanently terminating catalytic activity[3].
Step 6: Matrix Separation
Add 0.5 mL of the pre-equilibrated Dowex-50W resin slurry to each tube. Mix vigorously and centrifuge at 10,000 x g for 2 minutes.
Causality Check: At pH 5.5, unreacted L-arginine retains a strong positive charge on its guanidinium group and binds tightly to the negatively charged Dowex resin. Conversely, the product, L-citrulline, is zwitterionic/neutral at this pH and remains suspended in the supernatant[5]. This allows for clean physical separation of substrate from product.
Step 7: Quantification
Transfer 0.5 mL of the cleared supernatant into a scintillation vial containing 4 mL of liquid scintillation fluid. Quantify the L-[
3
H]citrulline using a liquid scintillation counter[3].
Figure 2: Step-by-step workflow of the radiometric L-citrulline formation assay.
Data Presentation and Selectivity Analysis
To evaluate the clinical viability of a nitroguanidine derivative, calculate the percentage of NOS activity relative to the Total Activity Control. Plot the fractional activity against the log concentration of the inhibitor to derive the IC
50
via non-linear regression.
Selectivity is determined by comparing the IC
50
values across isoforms. A high e/n ratio (eNOS IC
50
/ nNOS IC
50
) indicates favorable selectivity for neuronal NOS over endothelial NOS, which is the primary goal for this class of compounds[7].
Table 1: Representative Quantitative Profiling of Nitroguanidine Derivatives against NOS Isoforms
Compound Class / Inhibitor
nNOS IC
50
(µM)
eNOS IC
50
(µM)
iNOS IC
50
(µM)
Selectivity Ratio (e/n)
Selectivity Ratio (i/n)
1-nitro-3-propylguanidine
5.2
145
320
28
61
1-nitro-3-(pyridin-3-yl)guanidine
0.5
0.3
>100
0.6
>200
Guanidine, N-nitro-N'-(phenylmethyl)-
10 - 50
> 100
> 200*
> 2
> 4
L-NNA (Reference Standard)
0.05
0.08
0.8
1.6
16
*Note: Values for the benzyl-substituted derivative are representative ranges based on established structure-activity relationship (SAR) profiles for this chemical class[7].
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79438, Guanidine, N-nitro-N'-(phenylmethyl)-. Retrieved from[Link]
Scientific Research Publishing (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Retrieved from[Link]
Journal of Clinical Investigation (1997). Cardiomyocyte overexpression of iNOS in mice results in peroxynitrite generation, heart block, and sudden death. Retrieved from[Link]
FEMS Microbiology Letters (2003). Purification and characterization of nitric oxide synthase from Staphylococcus aureus. Retrieved from[Link]
Journal of Biological Chemistry (1998). Mutation of Glu-361 in Human Endothelial Nitric-oxide Synthase Selectively Abolishes L-Arginine Binding. Retrieved from[Link]
Application Note: Guanidine, N-nitro-N'-(phenylmethyl)- as a Chemical Precursor in Synthetic Chemistry and Materials Science
Executive Summary Guanidine, N-nitro-N'-(phenylmethyl)- (commonly referred to as 1-benzyl-3-nitroguanidine) is a highly functionalized and versatile chemical precursor. Characterized by its stable nitroguanidine core and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Guanidine, N-nitro-N'-(phenylmethyl)- (commonly referred to as 1-benzyl-3-nitroguanidine) is a highly functionalized and versatile chemical precursor. Characterized by its stable nitroguanidine core and lipophilic benzyl substitution, it serves three distinct high-value applications across different scientific domains:
Synthetic Organic Chemistry: As a stable precursor for the generation of phenyldiazomethane, a critical reagent for cyclopropanation and esterification.
Materials Science: As a latent curing accelerator in cold-curing epoxy resin formulations, providing excellent pot-life and rapid thermal activation.
Medicinal Chemistry: As a foundational scaffold for designing isoform-selective Nitric Oxide Synthase (NOS) inhibitors.
This application note provides researchers with validated protocols, mechanistic insights, and physicochemical data to effectively utilize this compound in advanced research workflows.
Physicochemical Profiling
Understanding the physical properties of 1-benzyl-3-nitroguanidine is critical for predicting its solubility in resin matrices and its behavior in biphasic organic reactions.
Table 1: Physicochemical Properties of 1-benzyl-3-nitroguanidine 1
Property
Value
Relevance to Application
CAS Number
5415-72-5
Identification, regulatory logging, and sourcing.
Molecular Weight
194.19 g/mol
Stoichiometric calculations for precursor loading.
XLogP3
0.9
Indicates moderate lipophilicity; aids in organic phase partitioning.
Topological Polar Surface Area
96.2 Ų
Influences hydrogen bonding in epoxy matrices and enzyme active sites.
Melting Point
181°C - 182°C
Critical for latent thermal activation in thermoset polymers.
Application 1: Precursor to Phenyldiazomethane
Mechanistic Causality:
Diazo compounds are notoriously unstable and hazardous. While diazomethane is typically generated from 1-methyl-3-nitro-1-nitrosoguanidine (MNNG), substituting the methyl group with a benzyl group yields a precursor that generates phenyldiazomethane2. The process involves the electrophilic nitrosation of the guanidine core to form N-nitroso-N-benzyl-N'-nitroguanidine. Subsequent base-catalyzed cleavage attacks the carbonyl-like carbon, expelling the diazo compound. Phenyldiazomethane is a valuable, safer alternative for the benzyl-esterification of carboxylic acids and the cyclopropanation of alkenes.
Chemical pathway for generating phenyldiazomethane from 1-benzyl-3-nitroguanidine.
Protocol 1: Generation of Phenyldiazomethane
Self-Validation System: The reaction is self-indicating; the organic layer will turn a deep, distinct red upon the successful formation of phenyldiazomethane.
Nitrosation: Suspend 10 mmol of 1-benzyl-3-nitroguanidine in 20 mL of 10% aqueous HCl. Cool the suspension to 0°C in an ice-salt bath.
Causality: Strict temperature control prevents the premature thermal degradation of the N-nitroso intermediate.
Reagent Addition: Add a solution of sodium nitrite (12 mmol in 5 mL water) dropwise over 15 minutes, maintaining the temperature strictly below 5°C. Stir for an additional 30 minutes.
Isolation of Intermediate: Filter the resulting pale-yellow precipitate (N-nitroso-N-benzyl-N'-nitroguanidine), wash thoroughly with cold water, and dry under vacuum.
Base Cleavage (Biphasic): Dissolve the intermediate in 30 mL of diethyl ether. Add 15 mL of 20% aqueous KOH dropwise at 0°C with vigorous stirring.
Causality: The biphasic system immediately extracts the highly reactive phenyldiazomethane into the ether layer, preventing basic hydrolysis or dimerization in the aqueous phase.
Validation: Observe the ether layer turning deep red. Separate the organic layer, dry over anhydrous Na2SO4, and use immediately for downstream cyclopropanation.
Application 2: Latent Curing Accelerator in Epoxy Resins
Mechanistic Causality:
In cold-curing epoxy resin formulations (e.g., bisphenol-A diglycidyl ether with amine hardeners), achieving a long "pot life" (working time) while maintaining rapid curing kinetics is a primary challenge. 1-benzyl-3-nitroguanidine acts as a highly effective latent accelerator 3. Because of its crystalline structure and high melting point (181°C), it remains insoluble and inert in the resin at room temperature. Upon heating, it dissolves, and its nucleophilic nitrogen atoms catalyze the epoxide ring-opening by the primary amine hardener.
Workflow of 1-benzyl-3-nitroguanidine as a latent accelerator in epoxy curing.
Protocol 2: Formulation and Curing of Accelerated Epoxy
Self-Validation System: Differential Scanning Calorimetry (DSC) should show a sharp exothermic peak shifted to a lower temperature compared to the unaccelerated control, confirming catalytic activation.
Resin Preparation: Weigh 100 parts by weight of a standard Bisphenol-A epoxy resin (e.g., DGEBA).
Hardener Addition: Add the stoichiometric equivalent of a polyamine hardener (e.g., diethylenetriamine).
Accelerator Dispersion: Add 3 parts by weight of finely milled 1-benzyl-3-nitroguanidine.
Causality: Milling the precursor to a fine particle size (<50 µm) ensures uniform dispersion without premature dissolution, maximizing latency at room temperature.
Degassing: Mix thoroughly under a vacuum (0.1 bar) for 10 minutes to remove entrapped air bubbles that could cause structural voids in the final matrix.
Curing Cycle: Pour the mixture into a mold. Cure at 120°C for 30 minutes. The presence of the nitroguanidine derivative significantly reduces the required curing time.
Table 2: Comparative Curing Profiles (Conceptual Data based on Patent Literature 3)
Formulation
Pot Life (at 25°C)
Time to Full Cure (at 120°C)
Matrix Integrity
Control (Resin + Amine)
> 24 hours
120 minutes
Standard
+ 3% 1-benzyl-3-nitroguanidine
> 20 hours
30 minutes
High Crosslink Density
Application 3: Scaffold for Nitric Oxide Synthase (NOS) Inhibitors
Mechanistic Causality:
N-omega-nitro-N-omega'-substituted guanidines are structural mimics of L-arginine, the natural substrate for Nitric Oxide Synthase (NOS). 1-benzyl-3-nitroguanidine is synthesized as a precursor/scaffold to develop libraries of NOS inhibitors 4. The nitro group mimics the terminal nitrogen of arginine during the oxidation cycle, while the benzyl group occupies the hydrophobic pocket of the enzyme's active site, providing competitive inhibition.
Mechanism of action for substituted nitroguanidines as NOS inhibitors.
Protocol 3: Synthesis of the 1-benzyl-3-nitroguanidine Scaffold
Self-Validation System: Melting point determination (Target: 181-182°C) and TLC (using ethyl acetate/hexane) to confirm the complete consumption of the MNNG starting material.
Reaction Setup: Suspend 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) (3.62 mmol) in a 14 mL mixture of ethanol and water (50/50, v/v).
Causality: The mixed solvent system ensures the solubility of both the lipophilic organic amine and the polar MNNG.
Amine Addition: Add benzylamine (3.65 mmol) dropwise at room temperature.
Incubation: Stir the reaction mixture continuously. The nucleophilic primary amine attacks the guanidine carbon, displacing the methyl-nitroso amine leaving group.
Isolation: The reaction affords 1-benzyl-3-nitroguanidine as a white solid precipitate. Filter the solid and recrystallize from hot ethanol to achieve >95% yield.
References
PubChem. "Guanidine, N-nitro-N'-(phenylmethyl)-".
Scientific Research Publishing. "Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors".
Application Note: Preparation, Handling, and Validation of N-nitro-N'-(phenylmethyl)guanidine Stock Solutions
Introduction & Mechanistic Context N-nitro-N'-(phenylmethyl)guanidine (commonly referred to as 1-benzyl-3-nitroguanidine) is a synthetic guanidine derivative with critical applications in both pharmacology and materials...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
N-nitro-N'-(phenylmethyl)guanidine (commonly referred to as 1-benzyl-3-nitroguanidine) is a synthetic guanidine derivative with critical applications in both pharmacology and materials science. In neuropharmacology and drug development, it functions as a highly selective inhibitor of. The compound acts as an isostere of L-arginine—the natural substrate of NOS—competitively binding to the enzyme's active site. However, the electron-withdrawing nitro group prevents enzymatic oxidation, thereby suppressing nitric oxide (NO) production without affecting the endothelial (eNOS) isoform. Additionally, in polymer chemistry, it is utilized as a .
Because the nitroguanidine moiety is susceptible to hydrolysis and photo-degradation, the preparation of highly stable, accurately concentrated stock solutions is a critical variable for ensuring reproducible biological and chemical assays.
Physicochemical Properties & Solvent Selection
To engineer a stable stock solution, we must first analyze the molecule's physicochemical profile. The combination of a lipophilic benzyl ring and a highly polar nitroguanidine core dictates its solubility behavior.
High crystal lattice energy requires aggressive solvation (vortexing/sonication) during initial dissolution.
Target Selectivity
nNOS > eNOS/iNOS
Requires precise concentration control to maintain isoform selectivity in cellular assays.
Data sourced from the.
Solvent Causality:
Water is insufficient to break the crystal lattice energy of the solid at room temperature. Dimethyl sulfoxide (DMSO) is the optimal solvent because it is a polar aprotic solvent capable of disrupting the strong intermolecular hydrogen bonding of the nitroguanidine lattice without initiating hydrolysis.
Experimental Protocols: A Self-Validating System
Protocol A: Preparation of a 10 mM Master Stock Solution
Thermal Equilibration: Remove the lyophilized vial of 1-benzyl-3-nitroguanidine from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes before opening.
Causality: Opening a cold vial causes ambient moisture to condense on the hygroscopic powder, altering the true mass and initiating slow hydrolysis of the nitro group.
Precision Weighing: Using an analytical microbalance, weigh exactly 1.94 mg of the compound into a sterile, static-free microcentrifuge tube.
Primary Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves).
Homogenization: Vortex the suspension vigorously for 30–60 seconds. If micro-particulates remain visible, sonicate the tube in a room-temperature water bath for 2 to 5 minutes.
System Validation (Quality Control):
Visual Check: Inspect the tube against a strong light source. A properly solvated stock will exhibit no Tyndall effect (light scattering).
Analytical Check: For rigorous validation prior to high-throughput screening, dilute a 1 µL aliquot into 1 mL of LC-MS grade acetonitrile (1:1000) and run via LC-MS. Confirm the presence of the expected parent ion mass (m/z 195.08 [M+H]⁺ ) and the absence of degradation byproducts.
Aliquoting & Storage: Divide the validated master stock into 50 µL aliquots using amber microcentrifuge tubes. Store immediately at -80°C .
Causality: Amber tubes prevent photo-degradation. Aliquoting is mandatory to prevent repeated freeze-thaw cycles, which introduce condensation and cause localized concentration gradients (precipitation) upon refreezing.
Protocol B: Preparation of Working Solutions for Biological Assays
Thawing: Thaw a single 50 µL aliquot at room temperature. Vortex briefly to ensure homogeneity. Discard any remaining volume at the end of the day.
Aqueous Dilution: Dilute the stock directly into your target assay buffer (e.g., HEPES buffer for NOS enzymatic assays or complete culture media for cell-based assays). To achieve a standard testing concentration of 10 µM, perform a 1:1000 dilution (e.g., 1 µL stock into 999 µL buffer).
Solvent Limit Validation: Ensure the final DMSO concentration in the biological assay never exceeds 0.1% (v/v) .
Causality: DMSO concentrations above 0.1% can alter cell membrane permeability, induce cytotoxicity, or denature the delicate tertiary structure of the nNOS enzyme, thereby confounding the pharmacological readout.
Workflow & Pathway Visualization
The following diagram maps the critical path from physical stock preparation to the ultimate biological mechanism of action.
Workflow from stock preparation to nNOS inhibition.
References
Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D. and Laskin, J. (2014) . Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58.[Link]
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 79438, Guanidine, N-nitro-N'-(phenylmethyl)-. PubChem Database.[Link]
Eberle, M., & Volle, J. (2012). Use of guanidine derivatives as curing accelerators for epoxy resins (US Patent No. 20120208925A1). U.S.
Application
Application Note: Catalytic Reduction of N-Nitro-N'-(phenylmethyl)guanidine to N-Amino-N'-(phenylmethyl)guanidine
Executive Summary N-benzyl-N'-nitroguanidine (N-nitro-N'-(phenylmethyl)guanidine) is a critical intermediate in the synthesis of bioactive heterocycles, neonicotinoid analogues, and pharmaceutical target compounds. Conve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-benzyl-N'-nitroguanidine (N-nitro-N'-(phenylmethyl)guanidine) is a critical intermediate in the synthesis of bioactive heterocycles, neonicotinoid analogues, and pharmaceutical target compounds. Converting the nitroguanidine moiety to an aminoguanidine requires precise catalytic control to avoid the accumulation of toxic nitrosamine intermediates and to prevent over-reduction (hydrogenolysis) to unsubstituted guanidines. This application note details the mechanistic rationale, optimized catalytic conditions, and a self-validating protocol for the selective hydrogenation of N-nitro-N'-(phenylmethyl)guanidine.
Mechanistic Theory & Causality
The reduction of the N-nitro group (–NH–NO₂) to an N-amino group (–NH–NH₂) is a multi-step, proton-coupled electron transfer process. Understanding the causality behind each phase is critical for experimental success:
Phase 1: Nitro to Nitroso : The initial reduction yields an N-nitrosoguanidine intermediate. Nitroguanidines exclusively exist as the 1 in solution, which dictates their reactivity profile during this initial hydrogen absorption[1].
Phase 2: Nitroso to Amino : In neutral or basic media, the reaction can prematurely arrest at the N-nitrosoguanidine stage. Nitrosamines are highly undesirable due to their well-documented 2[2]. Acidic media (e.g., acetic acid or HCl-doped methanol) is strictly required to protonate the nitroso oxygen, facilitating dehydration and driving the continuous reduction to the N-aminoguanidine[3].
Phase 3: Prevention of Hydrogenolysis : Prolonged exposure to active catalysts (like Pd/C) under high hydrogen pressure can cleave the newly formed N–N bond (hydrogenolysis), yielding N-benzylguanidine and ammonia. Strict reaction monitoring is essential to prevent this over-reduction.
Catalytic reduction pathway of N-benzyl-N'-nitroguanidine.
Catalyst Selection & Quantitative Optimization
To establish the most reliable protocol, various catalytic systems were evaluated. Traditional methods utilize Adams' Catalyst (PtO₂) or Raney Nickel[3], but recent analytical advancements have also demonstrated the high efficiency of4 for rapid, analytical-scale reductions[4].
Causality Insight: While Adams' Catalyst (PtO₂) offers excellent selectivity, 10% Pd/C in acidic methanol is selected for the standard preparative protocol below due to its cost-effectiveness, availability, and high yield when coupled with strict in-process controls.
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol incorporates immediate colorimetric and chromatographic feedback loops to ensure the reaction does not stall at the toxic nitroso intermediate or proceed to over-reduction.
10% Palladium on Carbon (Pd/C) (0.05 eq Pd, ~100 mg)
Methanol (HPLC grade, 40 mL)
Glacial Acetic Acid (5 mL)
Hydrogen gas (balloon or Parr shaker at 1-2 atm)
Griess Reagent (for in-process control)
Workflow
Reactor Preparation : Purge a 100 mL round-bottom flask or Parr reactor vessel with Argon for 5 minutes to displace oxygen.
Causality: Dry Pd/C is highly pyrophoric. Always wet the catalyst with a small amount of solvent under an inert atmosphere to prevent solvent ignition.
Substrate Loading : Dissolve 1.94 g of N-nitro-N'-(phenylmethyl)guanidine in 40 mL of Methanol. Add 5 mL of Glacial Acetic Acid. Introduce the solution to the reactor containing the wetted Pd/C.
Causality: The acetic acid lowers the pH to < 4, which is the critical threshold to prevent the reaction from arresting at the N-nitrosoguanidine stage[2].
Hydrogenation : Evacuate the vessel and backfill with Hydrogen gas three times. Maintain the system under 1 atm of H₂ (balloon) at 25°C. Stir vigorously (800 rpm).
Causality: High-speed stirring overcomes the mass transfer limitations of H₂ gas diffusing into the liquid phase, ensuring a uniform reduction rate.
In-Process Control (Self-Validation) :
Timepoint 1 (30 mins): Withdraw a 50 µL sample. Run a rapid TLC (DCM:MeOH 9:1) or HPLC-DAD. The starting material (UV active at ~270 nm) should be visibly diminishing.
Colorimetric Check: Spot the sample on filter paper and apply a drop of Griess reagent. A pink/red color indicates the presence of the N-nitroso intermediate. Do not stop the reaction if the spot is pink. Continue hydrogenation until the Griess test is strictly negative.
Termination & Filtration : Once the Griess test is negative and HPLC shows complete conversion to the more polar aminoguanidine, immediately purge the system with Argon to halt catalysis and prevent N–N bond cleavage. Filter the mixture through a pad of Celite to remove Pd/C. Wash the Celite pad with 10 mL of Methanol.
Isolation : Concentrate the filtrate under reduced pressure. To remove residual acetic acid, co-evaporate with toluene (2 x 10 mL). Crystallize the resulting N-amino-N'-(phenylmethyl)guanidine acetate salt from hot ethanol/diethyl ether.
Analytical Validation
¹H NMR (DMSO-d₆) : Confirm the disappearance of the broad –NH–NO₂ proton and the appearance of a sharp singlet integrating for 2H (–NH₂) around 4.5 ppm. The benzyl CH₂ should appear as a doublet or singlet near 4.3 ppm depending on the protonation state.
LC-MS : Target mass [M+H]⁺ for N-amino-N'-(phenylmethyl)guanidine is m/z 165.1. Ensure the strict absence of m/z 195.1 (starting material) and m/z 179.1 (nitroso intermediate).
References
Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond
Source: Organic Process Research & Development - ACS Publications
URL: 2
LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride
Source: AIR Unimi / Microchimica Acta
URL: 4
Technical Support Center: Optimizing the Synthesis of Guanidine, N-nitro-N'-(phenylmethyl)-
Welcome to the Technical Support Center for the synthesis of Guanidine, N-nitro-N'-(phenylmethyl)- (also widely known as 1-benzyl-3-nitroguanidine or N-benzyl-N'-nitroguanidine). This resource is engineered for drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of Guanidine, N-nitro-N'-(phenylmethyl)- (also widely known as 1-benzyl-3-nitroguanidine or N-benzyl-N'-nitroguanidine). This resource is engineered for drug development professionals and synthetic chemists who require high-yield, reproducible, and scalable nitroguanidinylation workflows.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causality behind experimental choices, providing you with a self-validating system to troubleshoot and master this specific chemical transformation.
Mechanistic Overview & Reaction Workflow
The synthesis of 1-benzyl-3-nitroguanidine relies on a nucleophilic addition-elimination mechanism. Benzylamine (the nucleophile) attacks the electrophilic carbon of a nitroguanidinylating agent. The leaving group's stability and the solvent's dielectric constant strictly dictate the reaction kinetics. While 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) provides exceptional yields by releasing stable nitrogen gas and methylamine, it poses severe toxicity risks[1]. Consequently, modern laboratories often transition to safer isothiourea or isourea surrogates[2][3].
Workflow for 1-benzyl-3-nitroguanidine synthesis and troubleshooting logic.
Frequently Asked Questions (FAQs)
Q1: I am using 1-methyl-3-nitro-1-nitrosoguanidine (MNNG) as my nitroguanidinylating agent, but my yield is plateauing around 60%. The literature reports 95%. What is the mechanistic cause?A: The 95% yield benchmark relies heavily on precise solvent polarity and stoichiometry[1]. MNNG decomposes rapidly in highly basic aqueous conditions. If your benzylamine (which is intrinsically basic) is present in a large excess, or if the reaction is heated excessively, MNNG will degrade into diazomethane and cyanamide before the nucleophilic attack can reach completion.
Causality & Solution: Ensure you are using a strict 1:1 to 1.01:1 molar ratio of benzylamine to MNNG. Maintain the solvent as a 50/50 (v/v) mixture of ethanol and water, and strictly do not exceed room temperature (20–25 °C) during the initial addition[1][4].
Q2: We are transitioning away from MNNG due to its mutagenic and explosive hazards. Is S-methyl-N-nitroisothiourea a viable drop-in replacement?A: Yes, S-methyl-N-nitroisothiourea is a standard, safer alternative for synthesizing N-alkyl-N'-nitroguanidines[3]. However, it is a less reactive electrophile than MNNG.
Causality & Solution: The thiomethyl group (-SCH₃) is a poorer leaving group than the N-nitroso-N-methylamine moiety in MNNG. You cannot use room temperature conditions. You must apply gentle heating (e.g., refluxing in ethanol) to drive the elimination step. Furthermore, you must trap the highly toxic and foul-smelling methanethiol gas byproduct using a sodium hypochlorite (bleach) scrubber.
Q3: My crude 1-benzyl-3-nitroguanidine is precipitating as a sticky oil rather than a white solid. How can I induce crystallization?A: "Oiling out" occurs when the product separates as a liquid phase before crystallizing, often trapping unreacted starting materials and byproducts. This is caused by an overly rapid cooling rate or a solvent system that is too rich in ethanol for the specific crude purity.
Causality & Solution: Redissolve the oil in a minimal amount of hot methanol or a methanol/chloroform mixture[4]. Allow the solution to cool to room temperature very slowly to establish a proper crystal lattice before transferring it to an ice bath.
Reagent Selection Matrix
To assist in experimental design and scale-up risk assessments, the following table summarizes the quantitative and qualitative differences between common nitroguanidinylating agents.
Note: This protocol is optimized for the MNNG route to achieve the benchmark 95% yield as described in the literature[1]. This workflow incorporates In-Process Controls (IPC) to ensure the reaction is proceeding correctly at each step, making it a self-validating system.
Step 1: Preparation of the Reaction Mixture
In a well-ventilated fume hood, prepare a solvent mixture of 14 mL Ethanol and 14 mL Deionized Water (50/50 v/v)[1].
Add 1-methyl-3-nitro-1-nitrosoguanidine (533.5 mg, 3.62 mmol) to the solvent[1].
IPC Check: The MNNG should form a visible, pale suspension. It will not fully dissolve at this stage.
Step 2: Nucleophilic Addition
3. While stirring the suspension at room temperature (20–25 °C), add benzylamine (0.40 mL, 3.65 mmol) dropwise over a period of 5 to 10 minutes[1].
Causality for Dropwise Addition: Benzylamine addition raises the local pH and generates an exothermic response. Dropwise addition prevents localized thermal spikes that trigger MNNG degradation.
Stir the reaction mixture continuously for 12–24 hours at room temperature.
IPC Check: The reaction mixture will gradually transition from a suspension to a clear solution as the MNNG reacts, followed by the precipitation of the final product as a dense white solid.
Step 3: Isolation and Verification
5. Filter the resulting white precipitate under vacuum.
6. Wash the filter cake with cold water (2 x 5 mL) followed by cold ethanol (1 x 5 mL).
Causality: The cold water removes water-soluble methylamine byproducts, while the cold ethanol removes any trace unreacted benzylamine without dissolving the target product.
Dry the solid under a high vacuum for 4 hours.
Yield Validation: Weigh the product. A successful, fully optimized reaction will afford approximately 628 mg (95% yield) of 1-benzyl-3-nitroguanidine as a white solid[1].
Analytical Confirmation: Determine the melting point. Pure 1-benzyl-3-nitroguanidine melts sharply at 181 °C - 182 °C[1]. If the melting point is depressed or broadened, recrystallize the batch from methanol/chloroform[4].
References
Source: Scientific Research Publishing (SCIRP)
Source: Scientific Research Publishing (SCIRP)
Title: O-Methyl-N-nitroisourea as a NCO Surrogate in Cu-Catalyzed Alkane C–H Amidination.
Technical Support Center: Overcoming Aqueous Solubility Issues of N-benzyl-N'-nitroguanidine
A Troubleshooting Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I frequently consult with research teams struggling to formulate nitroguanidine derivatives for biological ass...
Author: BenchChem Technical Support Team. Date: April 2026
A Troubleshooting Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I frequently consult with research teams struggling to formulate nitroguanidine derivatives for biological assays or chemical synthesis. N-benzyl-N'-nitroguanidine presents a classic "brick dust and grease" formulation challenge. The nitroguanidine core is highly polar and engages in extensive intermolecular hydrogen bonding (resulting in high crystal lattice energy), while the benzyl group is highly lipophilic. This dichotomy results in exceptionally poor aqueous solubility (< 1 mg/mL at 25°C).
This guide is designed to move beyond basic trial-and-error. By understanding the physicochemical causality behind solubility failures, you can select and validate the exact protocol required for your downstream application.
Quantitative Solubilization Metrics
Before altering your experimental design, review the expected outcomes of standard solubilization strategies.
Solubilization Strategy
Mechanism of Action
Expected Solubility Gain
Primary Limitation
Thermal Shift (80°C)
Disruption of crystal lattice energy
5x – 10x
Rapid precipitation upon cooling to room temperature.
Co-solvency (10% DMSO)
Reduction of solvent dielectric constant
20x – 50x
Potential cellular toxicity or interference in phenotypic bioassays.
pH Adjustment (pH > 11)
Deprotonation of the guanidine core
> 100x
Severe base-catalyzed degradation of the active compound.
Cyclodextrin (HP-β-CD)
Host-guest inclusion of the lipophilic benzyl ring
10x – 30x
High mass ratio of excipient required (can alter viscosity).
Troubleshooting FAQs
Q: I tried dissolving N-benzyl-N'-nitroguanidine in 0.1 M NaOH to deprotonate it, but the solution turned yellow and my assay failed. What happened?A: You induced base-catalyzed hydrolysis. Researchers often attempt to deprotonate the guanidine core to form a water-soluble salt. However, the pKa of nitroguanidine is highly alkaline, ranging from 12.1 to 12.8[1]. Exposing nitroguanidine derivatives to pH levels above 10 leads to rapid, pseudo-first-order degradation into nitrous oxide, ammonia, and carbon dioxide[2]. For stable aqueous formulations, you must keep the pH below 9.0 and rely on co-solvents or complexation rather than ionization.
Q: Heating the aqueous buffer dissolves the compound perfectly, but it crashes out in my cell culture media. How can I prevent this?A: The solubility of nitroguanidines is exponentially dependent on temperature, closely following the thermodynamic relationship
log(S)=−1963.2/T+6.1255
[3]. When the solution cools from 80°C to 37°C (cell culture conditions), the solution becomes supersaturated, and the high lattice energy drives immediate crystallization. To prevent this, you must add a crystallization inhibitor (such as 0.1% HPMC or Tween-20) to the heated solution to sterically hinder nucleation as the temperature drops.
Q: When I spike my 50 mM DMSO stock directly into my aqueous assay buffer, the compound instantly precipitates. Why?A: This is known as "solvent-shift precipitation." When a highly concentrated DMSO drop hits water, the local dielectric constant plummets before diffusion can occur, causing localized supersaturation and immediate nucleation. You must use a Step-Down Dilution method (see Protocol 2) to gradually transition the dielectric environment.
Q: I need a completely aqueous, non-toxic formulation for in vivo dosing. What is the best approach?A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard here. The hydrophobic cavity of the cyclodextrin encapsulates the problematic benzyl group, while the hydrophilic exterior maintains excellent aqueous solubility and biocompatibility.
Validated Experimental Protocols
Every formulation must be a self-validating system. Do not assume your compound is in solution just because the liquid appears clear; micro-crystals can scatter light imperceptibly.
Protocol 1: HP-β-CD Inclusion Complexation (For In Vivo / Bioassays)
Causality: Cyclodextrins shield the lipophilic benzyl ring from water, lowering the thermodynamic penalty of solvation without relying on toxic organic solvents.
Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of deionized water (20% w/v) at room temperature.
Addition: Add N-benzyl-N'-nitroguanidine powder to achieve a 1:2 molar ratio (Drug : Cyclodextrin).
Complexation: Sonicate the suspension in a water bath at 45°C for 45 minutes. Why 45°C? Mild heat increases the kinetic rate of inclusion without risking the thermal degradation seen at >80°C.
Equilibration: Place the solution on an orbital shaker at room temperature for 12 hours to reach thermodynamic equilibrium.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.
Self-Validation Check: Dilute a 10 µL aliquot of the filtrate into 990 µL of water and measure the UV absorbance at 264 nm[2]. Calculate the exact dissolved concentration using your standard curve.
Protocol 2: Co-Solvent Step-Down Dilution (For In Vitro Assays)
Causality: Gradual reduction of the solvent dielectric constant prevents the localized supersaturation that causes spontaneous nucleation.
Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM.
Intermediate Buffer: Prepare an intermediate dilution buffer consisting of 10% Tween-20 (or PEG-400) in your final aqueous buffer.
First Shift: Pipette 1 part of the DMSO stock into 9 parts of the Intermediate Buffer while vortexing vigorously. Why vortex? Rapid mechanical shear disperses the DMSO instantly, preventing localized concentration gradients.
Final Shift: Dilute the intermediate solution 1:10 into your final aqueous assay buffer. (Final formulation: 0.5 mM drug, 1% DMSO, 1% Tween-20).
Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet forms, increase the Tween-20 concentration in Step 2.
Solubilization Decision Matrix
Use the following logical workflow to select the appropriate solubilization strategy based on your specific downstream requirements.
Decision matrix for N-benzyl-N'-nitroguanidine solubilization based on downstream applications.
References
McBride, W., Henry, R. A., Cohen, J., & Skolnik, S. "Solubility of Nitroguanidine in Water." Electronics and Books / Journal of the American Chemical Society. 3
Defense Technical Information Center (DTIC). "Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products." DTIC. 2
Defense Technical Information Center (DTIC). "Environmental Fate of Nitroguanidine, Diethyleneglycol Dinitrate, and Hexachloroethane Smoke." DTIC. 1
MDPI. "Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol: A Natural Phenolic Bioactive." MDPI.
Technical Support Center: Synthesis and Purification of Guanidine, N-nitro-N'-(phenylmethyl)-
Welcome to the technical support center for the synthesis and purification of Guanidine, N-nitro-N'-(phenylmethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and purification of Guanidine, N-nitro-N'-(phenylmethyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of N-nitro-N'-(phenylmethyl)guanidine?
A1: Common impurities can include unreacted starting materials, such as benzylamine and nitroguanidine, and byproducts from side reactions. Depending on the synthetic route, potential byproducts could include species from over-alkylation or the formation of N-nitrosamine impurities, which are a significant concern due to their potential carcinogenicity.[1][2] It is also possible to have impurities from the starting guanidine salt, such as ammonium nitrate, though this may not always interfere with the initial reaction.[3]
Q2: My final product has a low melting point and appears oily. What could be the cause?
A2: An oily product or a depressed melting point is a strong indicator of impurities. The presence of residual solvents, unreacted starting materials, or byproducts can lead to these observations. We recommend a thorough purification step, such as recrystallization or column chromatography, to isolate the desired product.
Q3: What is the best method for monitoring the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) are excellent techniques for monitoring the reaction progress.[4][5] These methods can effectively separate the starting materials, intermediates, and the final product, allowing for a clear assessment of the reaction's completion and the formation of any byproducts. For quantitative analysis, HPLC is generally preferred.[6]
Q4: Are there any specific safety precautions I should take when working with N-nitro-N'-(phenylmethyl)guanidine?
A4: Yes. Nitroguanidine and its derivatives are energetic materials and should be handled with care. Avoid grinding, impact, and excessive heat. The synthesis may also involve strong acids and other hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious about the potential formation of N-nitrosamine impurities, which are potent carcinogens.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of N-nitro-N'-(phenylmethyl)guanidine
Low yields can be frustrating and can stem from several factors. This guide will walk you through potential causes and solutions.
Potential Causes and Solutions
Potential Cause
Explanation
Recommended Solution
Incomplete Reaction
The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reactants.
Monitor the reaction using HPLC or HPTLC to determine the optimal reaction time.[4][5] Experiment with slight variations in temperature and reactant ratios to find the ideal conditions.
Side Reactions
Guanidines can be prone to side reactions, such as aza-Michael additions if there are activated olefins present.[7] The high nucleophilicity of the guanidine nitrogen can also lead to other undesired reactions.
The choice of a suitable protecting group for the guanidine moiety can sometimes regulate the direction of the reaction.[7] Careful control of reaction conditions (temperature, pH) can also minimize side product formation.
Product Degradation
The desired product might be sensitive to the reaction or workup conditions, especially if harsh acids or high temperatures are used.
Employ milder reaction conditions where possible. During workup, avoid prolonged exposure to strong acids or bases.
Inefficient Workup and Isolation
Significant product loss can occur during the workup and purification steps, such as extraction or recrystallization.
Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions. For recrystallization, carefully choose the solvent system to ensure high recovery of the pure product.
Experimental Workflow: Optimizing Reaction Yield
Caption: Workflow for optimizing reaction yield through monitoring and purification.
Problem 2: Difficulty in Purifying the Final Product
Purification of N-nitro-N'-(phenylmethyl)guanidine can be challenging due to its polarity and potential for co-precipitation of impurities.
Purification Techniques
Technique
Description & Best Use Case
Considerations
Recrystallization
This is the most common and often most effective method for purifying solid organic compounds.[3] It is ideal for removing small amounts of impurities.
The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Water is a common solvent for nitroguanidine itself.[3] For the phenylmethyl derivative, you may need to explore solvent systems like ethanol/water, isopropanol, or acetonitrile.[8]
Column Chromatography
This technique is useful for separating the desired product from impurities with different polarities.
Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen to provide good separation between the product and impurities. A gradient elution from a non-polar to a more polar solvent system (e.g., hexane/ethyl acetate) is often effective.
Acid-Base Extraction
The basic nature of the guanidine group allows for purification through acid-base extraction.
The compound can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent.[8]
Ion-Exchange Chromatography
For persistent impurities, ion-exchange chromatography using a resin like Amberlite can be effective for isolating guanidine compounds as their salts.[9]
This method separates molecules based on their charge and can be highly effective for removing ionic impurities.
Step-by-Step Recrystallization Protocol
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath. Slow cooling generally results in larger, purer crystals.[3]
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Problem 3: Product Instability or Decomposition
N-nitro-N'-(phenylmethyl)guanidine, like other nitroguanidines, can be sensitive to certain conditions.
Factors Affecting Stability
Heat: Avoid excessive heating, as nitroguanidine derivatives can decompose at elevated temperatures. The melting point of nitroguanidine itself is accompanied by decomposition.[3]
Strong Acids/Bases: While guanidines are strong bases, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation.
Light: Some organic compounds are sensitive to light. It is good practice to store the compound in an amber vial or in the dark.
Recommendations for Storage
Store the purified compound in a cool, dark, and dry place.
Ensure the container is tightly sealed to prevent exposure to moisture and air.
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
References
Agarwal, A. et al. (2011). Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine. PMC. Available at: [Link]
Organic Syntheses Procedure. nitroguanidine. Available at: [Link]
Grgičević, S. et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC - NIH. Available at: [Link]
ResearchGate. Separation and Determination of Nitroguanidine and Guanidine Nitrate by HPTLC | Request PDF. Available at: [Link]
Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Available at: [Link]
ACS Publications. Fast Separation and Quantification Method for Nitroguanidine and 2,4-Dinitroanisole by Ultrafast Liquid Chromatography–Tandem Mass Spectrometry | Analytical Chemistry. Available at: [Link]
Organic Letters. Substituted Guanidines: Introducing Diversity in Combinatorial Chemistry. Available at: [Link]
Google Patents. CN1106381C - Preparation process of nitroguanidine derivatives.
Organic & Biomolecular Chemistry (RSC Publishing). One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines. Available at: [Link]
INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Available at: [Link]
Organic Chemistry Portal. Synthesis of guanidines. Available at: [Link]
Chemical Reviews. NITROGUANIDINES'. Available at: [Link]
Google Patents. US5783734A - Process for preparing N-methyl-N'-nitroguanidine.
AIR Unimi. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. Available at: [Link]
ResearchGate. Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Available at: [Link]
ResearchGate. (PDF) Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Available at: [Link]
SpringerLink. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Available at: [Link]
National Technical Reports Library. Crystallization of High Bulk Density Nitroguanidine. Available at: [Link]
Kabale University Library. Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Available at: [Link]
PubMed. [Synthesis of 3-nitro-1-nitroso-1-(4-pyridylmethyl)guanidine and related compounds]. Available at: [Link]
Chinese Journal of Energetic Materials. Study on Recrystallization of Nitroguanidine by Orthogonal Experiments. Available at: [Link]
-ORCA - Cardiff University. Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Available at: [Link]
Google Patents. CN101066939A - Prepn process of N-methyl-N'-nitro guanidine.
Technical Support Center: N-nitro-N'-(phenylmethyl)guanidine Storage & Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers, analytical chemists, and drug development professionals prevent the degradation of N-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help researchers, analytical chemists, and drug development professionals prevent the degradation of N-nitro-N'-(phenylmethyl)guanidine (also known as 1-benzyl-3-nitroguanidine, CAS: 5415-72-5)[1].
Nitroguanidine derivatives are highly valued as nitric oxide synthase (NOS) inhibitors[2] and energetic intermediates, but their unique amphoteric nature and UV-active chromophores make them susceptible to specific degradation pathways[3][4]. This guide provides the mechanistic causality behind our handling rules, self-validating protocols, and troubleshooting FAQs to ensure the absolute integrity of your experimental data.
Mechanistic Overview of Degradation Pathways
To prevent degradation, we must first understand the chemical causality. N-nitro-N'-(phenylmethyl)guanidine is generally stable in the solid state at room temperature but becomes vulnerable in solution. The molecule features a highly delocalized nitroenamine/nitroguanidine system that absorbs strongly in the UV spectrum (λmax ≈ 264–269 nm)[3][4].
The three primary vectors of degradation are:
Alkaline Hydrolysis: While stable in neutral water and dilute acid, the compound undergoes rapid specific base-catalyzed hydrolysis at pH > 10. The hydroxide ion attacks the imine carbon, leading to the cleavage of the molecule into benzylamine, nitrous oxide (N2O), and ammonia (NH3)[3].
Photolysis: Exposure to UV light (254–350 nm) excites the molecule, causing the homolytic cleavage of the N-NO2 bond. This rapidly generates reactive hydroxyguanidines and nitrosoguanidines[5][6].
Thermal Decomposition: Prolonged exposure to temperatures above 100°C leads to autocatalytic degradation, yielding cyanamide, cyanoguanidine, and urea derivatives[4][5].
Fig 1. Primary degradation pathways of N-nitro-N'-(phenylmethyl)guanidine under environmental stress.
Quantitative Stability Data
To facilitate rapid decision-making during assay design, the following table summarizes the degradation kinetics of nitroguanidine derivatives under various conditions[3][5].
Storage/Exposure Condition
Approximate Half-life (
t1/2
)
Primary Degradants
Recommended Action
Solid State, -20°C, Desiccated
> 2 Years
None detected
Optimal long-term storage.
Aqueous Solution, pH 7.0, 20°C
> 6 Months
Trace urea
Safe for extended aqueous assays.
Aqueous Solution, pH 10.5, 55°C
~4 Hours
N2O, NH3, Benzylamine
Avoid basic buffers (e.g., CAPS).
UV Exposure (254 nm), Aqueous
< 2 Hours
Nitrosoguanidines
Use amber vials; avoid direct light.
Presence of Reducing Metals (Mg/Cu)
< 30 Minutes
Aminoguanidine, Formamide
Avoid contact with zero-valent metals.
Troubleshooting & FAQs
Q: My stock solution in DMSO turned slightly yellow over the weekend. Is it still viable?A: No. Yellowing is a macroscopic indicator of photolytic degradation or thermal oxidation, specifically the formation of nitrosoguanidine intermediates[5][6]. Because these degradants can be biologically active (and potentially toxic), using this stock will introduce confounding variables into your NOS inhibition assays. Discard and prepare a fresh stock.
Q: Can I store N-nitro-N'-(phenylmethyl)guanidine in a standard clear glass vial on the benchtop?A: This is highly discouraged. The compound absorbs strongly at 264 nm[3]. Ambient laboratory fluorescent lighting emits enough UV radiation to initiate slow photolysis over time. Always store the solid powder and solutions in amber glass vials or wrap them in aluminum foil.
Q: I need to perform a high-pH assay (pH 10). How can I prevent the compound from degrading during the experiment?A: Nitroguanidines are subject to specific base catalysis[3]. If a high-pH environment is unavoidable, you must:
Prepare the compound in a neutral stock solution.
Spike the compound into the high-pH buffer immediately before initiating the assay (minimize residence time).
Keep the assay temperature as low as kinetically permissible (e.g., 4°C to 25°C), as the hydrolysis rate accelerates exponentially with heat.
Self-Validating Experimental Protocols
To ensure trustworthiness in your analytical data, use the following self-validating protocol to assess the purity and stability of your N-nitro-N'-(phenylmethyl)guanidine stocks.
Protocol: HPLC-UV Stability Assessment Workflow
This protocol utilizes a built-in system suitability check to guarantee that degradation, if present, is accurately resolved from the intact parent compound.
Step 1: Sample Preparation
Test Sample: Dilute the stored N-nitro-N'-(phenylmethyl)guanidine stock to a final concentration of 100 µg/mL in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
System Suitability Standard (Self-Validation): Prepare a spiked solution containing 100 µg/mL of the parent compound and 10 µg/mL of Benzylamine (the primary basic hydrolysis degradant)[3].
Step 2: Chromatographic Conditions
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: Isocratic 50% Water (0.1% FA) / 50% Acetonitrile (0.1% FA).
Inject the System Suitability Standard: Verify that the resolution (
Rs
) between the Benzylamine peak (elutes early) and the N-nitro-N'-(phenylmethyl)guanidine peak (elutes later) is
≥2.0
. If
Rs<2.0
, the system is invalid; adjust the mobile phase gradient.
Inject the Test Sample: Calculate the relative peak area of the parent compound.
Acceptance Criteria: A purity of
≥98%
indicates the storage conditions are successfully preventing degradation.
Fig 2. Standard operating procedure for the storage and quality control of nitroguanidine derivatives.
References
Thermochemical Processes During the Degradation of Nitroguanidine in Water: A Density Functional Theory Investigation. The Journal of Physical Chemistry A, 2019.
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center (DTIC), 1977.
Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing, 2014.
Guanidine, N-nitro-N'-(phenylmethyl)- (CID 79438). PubChem, National Institutes of Health, 2025.
Nitroguanidine Freshwater Ambient Water Quality Criteria. ResearchGate, 2021.
Technical Support Center: Optimizing Reaction Conditions for N-Nitro-N'-(phenylmethyl)guanidine Derivatives
Introduction & Mechanistic Overview Guanidine, N-nitro-N'-(phenylmethyl)- (commonly referred to as N-benzyl-N'-nitroguanidine, CAS: 5415-72-5)[1] is a highly valuable intermediate in the development of neonicotinoid-clas...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
Guanidine, N-nitro-N'-(phenylmethyl)- (commonly referred to as N-benzyl-N'-nitroguanidine, CAS: 5415-72-5)[1] is a highly valuable intermediate in the development of neonicotinoid-class agrochemicals and advanced energetic materials[2]. The synthesis of this compound presents unique chemical challenges. The extreme resonance stabilization of the nitroguanidine core drastically reduces the electrophilicity of the central carbon, making direct nucleophilic attack by benzylamine thermodynamically unfavorable[3].
This technical guide provides researchers and drug development professionals with field-proven, self-validating protocols, mechanistic troubleshooting frameworks, and critical safety guidelines for optimizing the synthesis of N-nitro-N'-benzylguanidine derivatives.
Experimental Workflow & Pathway Visualization
Workflow for the synthesis and optimization of N-benzyl-N'-nitroguanidine.
Validated Step-by-Step Methodology
Protocol: Synthesis of N-benzyl-N'-nitroguanidine via Activated Nitroguanylating Agents
To overcome the poor reactivity of unsubstituted nitroguanidine, this protocol utilizes an activated intermediate such as 2-methyl-1-nitroisothiourea (MNIT) or 3,5-dimethyl-1-nitro-1H-pyrazole-1-carboxamidine[2].
Step 1: Reagent Preparation & Activation
Suspend 1.0 equivalent of the activated nitroguanylating agent in anhydrous ethanol (10 mL/g).
Self-Validation Check: The suspension should be uniform but opaque. Complete dissolution is not expected at this stage, confirming the starting material is intact.
Step 2: Controlled Nucleophilic Addition
Cool the suspension to 0–5 °C using an ice-water bath. Add 1.1 equivalents of benzylamine dropwise over 30 minutes.
Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and kinetically suppresses the formation of N,N'-dibenzyl-N''-nitroguanidine side products[2].
Step 3: Kinetic Heating & Substitution
Remove the ice bath and gradually heat the reaction mixture to 50–60 °C for 4–6 hours.
Self-Validation Check: As the reaction progresses, the suspension will transition into a clear solution (indicating the consumption of the starting material), followed by the gradual precipitation of the product.
Step 4: Quenching & Isolation
Cool the mixture to room temperature, then transfer to an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum. Wash the filter cake with cold water (2x) and cold ethanol (1x).
Causality: Washing with cold solvents removes residual benzylamine and leaving-group byproducts without dissolving the target compound.
Step 5: Thermodynamic Recrystallization
Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add warm water dropwise until the cloud point is reached. Allow the solution to cool ambiently, undisturbed, overnight.
Self-Validation Check: The formation of distinct, high-purity crystalline needles rather than an amorphous oil confirms successful lattice formation and high purity[4].
Troubleshooting & Optimization FAQs
Q1: Why is my yield exceptionally low when reacting benzylamine directly with nitroguanidine?A1: Direct nucleophilic displacement on unsubstituted nitroguanidine is thermodynamically unfavorable[3]. The strong electron-withdrawing nature of the nitro group is counteracted by extensive delocalization of the nitrogen lone pairs, rendering the central carbon poorly electrophilic. To drive the reaction forward, you must use an activated nitroguanylating agent. These reagents feature superior leaving groups (like methyl mercaptan or pyrazole), which lower the activation energy barrier for the nucleophilic acyl substitution-like mechanism[2].
Q2: During the reaction, I observe the formation of multiple side products on TLC. How can I improve selectivity?A2: Over-alkylation is a common issue caused by poor thermal management. If benzylamine is added at room temperature, localized heating accelerates secondary nucleophilic attacks, leading to di-substituted impurities. Ensure strict adherence to the 0–5 °C dropwise addition protocol. Additionally, maintaining a slight stoichiometric excess of the nitroguanylating agent (rather than the amine) kinetically favors mono-substitution.
Q3: My isolated product precipitates as a sticky oil instead of a solid. How do I induce proper crystallization?A3: N-benzyl-N'-nitroguanidine[1] can "oil out" if the cooling rate during recrystallization is too rapid, or if residual organic impurities disrupt the crystal lattice. To correct this, re-dissolve the oil in hot ethanol and employ a thermodynamic crystallization strategy. Slowly add warm water to the cloud point, and let the flask cool ambiently overnight. This slow cooling regime provides the necessary activation energy for the molecules to arrange into a stable crystalline lattice rather than an amorphous phase[4].
Q4: What are the critical safety parameters when scaling up the synthesis of N-nitroguanidine derivatives?A4: Nitroguanidine derivatives are classified as energetic materials and possess inherent thermal instability[4][5]. High temperatures can trigger exothermic decomposition or competing denitration reactions[6].
Corrective Action: Never heat the reaction mixture above 80 °C. Before scaling up beyond 10 grams, conduct Differential Scanning Calorimetry (DSC) to determine the onset temperature of exothermic decomposition for your specific derivative[5]. Always operate behind a blast shield and ensure proper scrubbing of toxic byproducts (e.g., capturing methyl mercaptan gas in a bleach trap).
Quantitative Data Summaries
Table 1: Optimization of Reaction Parameters for N-benzyl-N'-nitroguanidine Synthesis
Solvent System
Temperature (°C)
Time (h)
Leaving Group
Yield (%)
Purity (HPLC, %)
Water
Reflux (100)
12
-NH2 (Direct)
< 15
85.0
Ethanol
25
24
-SCH3
45
92.5
Ethanol
50-60
5
-SCH3
88
98.2
DMF
80
3
-SCH3
65
80.1 (Decomp.)
Table 2: Troubleshooting Matrix
Symptom / Observation
Root Cause Analysis
Corrective Action
Incomplete Conversion
Insufficient electrophilicity of the central carbon.
Switch to an activated nitroguanylating agent (e.g., MNIT)[2].
High Di-substituted Impurities
Localized exothermic heating during amine addition.
Pre-cool suspension to 0–5 °C; add amine dropwise.
Product "Oiling Out"
Rapid cooling or presence of residual amine impurities.
troubleshooting HPLC baseline noise for N-benzyl-N'-nitroguanidine
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting checklists....
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) troubleshooting. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting checklists. Instead, we will focus on the causality behind baseline anomalies specifically encountered during the analysis of N-benzyl-N'-nitroguanidine.
By understanding the physicochemical properties of your analyte and the mechanical realities of your HPLC system, you can implement self-validating protocols to permanently resolve baseline noise, drift, and pulsations.
Part 1: Analyte Profile & Method Constraints
Before troubleshooting the instrument, we must establish the baseline chromatographic requirements for our target analyte. N-benzyl-N'-nitroguanidine (also known as 1-benzyl-3-nitroguanidine) possesses specific structural characteristics that dictate our mobile phase and detection choices[1].
Elutes efficiently within standard RP-HPLC column pore sizes (e.g., 100 Å)[1].
XLogP3
0.9
Moderate lipophilicity. Requires a balanced aqueous/organic gradient (e.g., Water/Acetonitrile) for optimal retention[1].
Chromophores
Benzyl ring, Nitroguanidine
Exhibits strong UV absorption. Detection is optimal at ~214 nm or 254 nm to avoid low-wavelength solvent noise.
Method Additives
0.1% TFA or Formic Acid
Often required to suppress ionization and improve peak shape, but introduces specific baseline challenges.
Part 2: Diagnostic Logic Workflow
Baseline issues are not random; they are mechanical or chemical signals from your system. Use the diagnostic workflow below to categorize your noise before applying a fix.
Diagnostic workflow for identifying the root cause of HPLC baseline noise.
Part 3: Troubleshooting Guides & FAQs
Category 1: Mobile Phase & Solvent Quality
Q: Why does my baseline drift upward severely during a gradient run for N-benzyl-N'-nitroguanidine?A: This is almost always a chemical artifact caused by your mobile phase additives, specifically Trifluoroacetic acid (TFA). TFA is highly UV-absorbent at lower wavelengths. As TFA ages, it degrades and its UV absorbance increases, causing the baseline to rise across the gradient run[2].
The Fix: Prepare fresh mobile phases daily. Furthermore, because N-benzyl-N'-nitroguanidine has a benzyl chromophore, you can shift your detection wavelength from 210 nm to 214 nm or 254 nm. Even a slight shift to 214 nm drastically reduces TFA interference while maintaining analyte sensitivity[2].
Category 2: Pump & Delivery Systems
Q: I am seeing a periodic, pulsating baseline that looks like a heartbeat. How do I stop this?A: Periodic noise is a mechanical delivery issue. It is caused by pressure fluctuations that coincide with the strokes of the pump head. The primary culprits are dissolved air in the mobile phase or failing check valves[3].
The Fix: First, verify that your inline degasser is functioning, as dissolved air will outgas under pressure changes and cause pulsations[3]. If degassing is sufficient, the issue is likely your check valves. Standard ruby check valves frequently stick when exposed to acetonitrile and TFA. Switching to ceramic check valves provides a more robust mechanical seal and often eliminates this noise in TFA-based methods[2].
Category 3: Detector & Optical Path
Q: My baseline is showing random, high-frequency "fuzzy" noise. Is my column degrading?A: No. High-frequency random noise is an optical issue, not a chromatographic one. According to the principles of spectrophotometry, detector noise is inversely proportional to the amount of light reaching the photodiodes[4].
The Fix: If the light throughput drops due to an aging Deuterium (D2) lamp or a dirty flow cell window, the detector's amplifier struggles to read the signal, resulting in random noise[4]. You must validate the optical path (see Protocol 2 below).
Category 4: Column Integrity
Q: Can the analytical column itself cause baseline noise?A: Yes, but it typically presents as broad, wandering baseline humps rather than sharp spikes. This is caused by highly retained contaminants slowly washing off a dirty column, or by phase dewetting if the column was exposed to highly aqueous conditions without proper equilibration[3].
Part 4: Self-Validating Experimental Protocols
To troubleshoot effectively, you must isolate variables. Do not guess; use these self-validating protocols to force the system to reveal the failing component.
Protocol 1: System Isolation (Zero-Dead-Volume) Test
Purpose: To definitively prove whether the baseline noise is originating from the analytical column or the instrument hardware.
Remove the Column: Disconnect the analytical column and replace it with a Zero-Dead-Volume (ZDV) union.
Purge the System: Flush the system with 100% HPLC-grade water (Channel A) for 10 minutes, followed by 100% Acetonitrile (Channel B) for 10 minutes to clear any residual buffer salts.
Execute the Method: Run your exact N-benzyl-N'-nitroguanidine gradient method (without injecting a sample).
Causality Check:
If the baseline noise disappears , the column was the source (e.g., eluting contaminants or dewetting)[3]. Replace or regenerate the column.
If the baseline noise persists , the column is innocent. The issue lies within the pump, solvents, or detector. Proceed to Protocol 2.
Purpose: To differentiate between a failing D2 lamp and a contaminated flow cell when experiencing high-frequency random noise.
Clean the Flow Cell: Flush the detector flow cell with HPLC-grade water at 1.0 mL/min for 10 minutes, followed by HPLC-grade methanol for 10 minutes.
Run Diagnostics: Access your HPLC software's onboard diagnostics and execute the "Lamp Intensity Test" or "Reference Energy Test"[4].
Evaluate Data: Compare the reference energy counts against the manufacturer's minimum threshold.
Causality Check:
If the counts are low , carefully flush the flow cell with 1M Nitric Acid (HNO3) for 15 minutes (if compatible with your cell material) to strip baked-on organic residues, then flush thoroughly with water and re-test.
If the counts remain low after cleaning , the D2 lamp has reached the end of its lifespan and must be replaced[4].
References
Why Your HPLC Baseline Drifts—And How to Stop It
Separation Science
[Link]
HPLC Diagnostic Skills Vol I – Noisy Baselines
Element Lab Solutions[Link]
HPLC Repair Services: Common Causes of Baseline Noise
The Overbrook Group[Link]
Guanidine, N-nitro-N'-(phenylmethyl)- | CID 79438
PubChem, National Institutes of Health[Link]
A Comparative Guide to N-benzyl-N'-nitroguanidine and Other Nitroguanidine Derivatives
Introduction: The Versatile Nitroguanidine Scaffold The guanidine moiety, with its unique electronic and structural properties, is a cornerstone in various fields of chemical science. When functionalized with a nitro gro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatile Nitroguanidine Scaffold
The guanidine moiety, with its unique electronic and structural properties, is a cornerstone in various fields of chemical science. When functionalized with a nitro group to form nitroguanidine (NQ), it becomes a foundational building block for two remarkably divergent classes of high-performance molecules: advanced energetic materials and potent neonicotinoid insecticides.[1][2] The parent NQ molecule is prized in propellant formulations for its ability to reduce muzzle flash and barrel erosion while maintaining high performance.[2] Its true value, however, lies in its capacity as a substrate for creating a vast family of derivatives with tailored properties.[1]
This guide provides an in-depth comparative analysis of Guanidine, N-nitro-N'-(phenylmethyl)- , hereafter referred to as N-benzyl-N'-nitroguanidine, with other key nitroguanidine derivatives. We will dissect the structure-property relationships that govern their performance in two primary arenas: as energetic materials and as pharmacologically active agents. By examining experimental data and underlying chemical principles, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select and develop molecules for specific high-stakes applications.
Part 1: Nitroguanidine Derivatives as Energetic Materials
The appeal of nitroguanidine derivatives in energetic materials stems from their high nitrogen content, which generates a large volume of gas upon decomposition, and the presence of the nitro group, which provides the necessary oxygen for combustion.[3] These compounds are often characterized by high densities, excellent detonation properties, and, crucially, lower sensitivity to mechanical stimuli like impact and friction compared to traditional explosives like RDX.[4]
Comparative Performance Analysis
The introduction of different substituents onto the nitroguanidine core profoundly alters the molecule's energetic characteristics. The stability, density, and performance are dictated by factors such as intermolecular hydrogen bonding, crystal packing efficiency, and the bond dissociation energy (BDE) of the critical N-NO2 bond.[4][5]
For instance, introducing an amino group to create 1-Amino-2-nitroguanidine (ANQ) results in a compound with surprisingly abundant reactivity and good detonation properties.[6][7] Forming salts, such as 1-amino-2-nitroguanidinium nitrate (ANGN), can further enhance density and performance by introducing strong electrostatic and inductive interactions that strengthen the crystal's hydrogen bonding network.[4][5]
Below is a comparison of key energetic properties for representative nitroguanidine derivatives.
The structural variations between these derivatives are key to understanding their performance differences.
Caption: Core structures of key nitroguanidine-based energetic materials.
Experimental Protocol: Thermal Stability Analysis by DSC
Differential Scanning Calorimetry (DSC) is essential for determining the thermal stability and decomposition characteristics of energetic materials.
Objective: To determine the onset decomposition temperature (T_onset) and peak exothermic temperature (T_peak) of a nitroguanidine derivative.
Methodology:
Sample Preparation: Accurately weigh 0.5-1.5 mg of the dried nitroguanidine derivative into a hermetically sealed aluminum crucible. An empty, sealed crucible is used as a reference.
Instrument Setup: Place the sample and reference crucibles into the DSC instrument.
Thermal Program: Heat the sample from ambient temperature (e.g., 35°C) to a final temperature (e.g., 300°C) at a constant heating rate of 5-10 °C/min under an inert nitrogen atmosphere.[8]
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of the material. The T_onset is determined by the intersection of the baseline with the tangent of the steepest slope of the exothermic peak. The T_peak is the temperature at which the maximum heat flow occurs.[9]
Causality: A lower decomposition temperature generally indicates lower thermal stability. For energetic materials, a high decomposition temperature is desirable for safety and long-term storage stability. The molecular structure directly influences this; for example, the N-NO2 bond dissociation energy is a critical factor, with weaker bonds leading to earlier decomposition.[4]
Part 2: Nitroguanidine Derivatives in Pharmacology & Agrochemicals
The nitroguanidine pharmacophore is central to the activity of several major neonicotinoid insecticides, including imidacloprid, clothianidin, and dinotefuran.[2][10] These compounds represent a significant portion of the global insecticide market.[11]
Mechanism of Action: Targeting Insect Receptors
Neonicotinoids function as agonists of the insect nicotinic acetylcholine receptor (nAChR) in the central nervous system.[12] They bind to these receptors, causing continuous stimulation, which leads to paralysis and death of the insect. The key to their success and relative safety for mammals is their selective affinity for insect nAChRs over vertebrate ones.[13] The electronegative N-nitro group (═N–NO2) is a critical feature for this selective binding.[14]
Caption: Neonicotinoid action at the insect nicotinic acetylcholine receptor.
Structure-Activity Relationship (SAR) Comparison
The insecticidal potency of nitroguanidine derivatives is highly dependent on their molecular structure.
The Nitroguanidine Head: The N-nitro group is a key pharmacophore. Replacing it with a guanidine (═NH) or aminoguanidine (═N–NH2) moiety, which can occur via metabolism, drastically decreases potency at insect nAChRs.[10][11] Conversely, these same metabolites often show increased potency at vertebrate nAChRs, highlighting a critical toxicological consideration.[10]
N-Substituents: Studies on dinotefuran derivatives show that a mono-methyl group on one of the guanidine nitrogens provides optimal activity.[15][16] The presence of a larger group, like the benzyl group in N-benzyl-N'-nitroguanidine, would need to be evaluated. While it might hinder binding due to steric bulk, it could also introduce new interactions with the receptor pocket.
Comparison to N-Cyanoimines: Another class of neonicotinoids, like acetamiprid, uses an N-cyanoimine (═N–CN) group instead of the N-nitroimine. N-nitroguanidines are generally more polar and reactive than their N-cyanoimine counterparts.[12][13] This difference in the electron-withdrawing group affects the molecule's binding affinity and metabolic stability.
Experimental Protocol: Radioligand Binding Assay for nAChR Affinity
This assay quantifies the ability of a test compound (like N-benzyl-N'-nitroguanidine) to displace a known radiolabeled ligand from the target receptor, thereby determining its binding affinity.
Objective: To determine the inhibitory constant (Ki) of a test compound for insect nAChRs.
Methodology:
Receptor Preparation: Prepare membrane homogenates from a source rich in the target nAChR, such as the heads of houseflies or a cell line expressing the receptor.
Assay Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline) to maintain pH and ionic strength.
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]imidacloprid), and varying concentrations of the unlabeled test compound.
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
Separation: Rapidly separate the receptor-bound radioligand from the unbound ligand via vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Causality: This protocol provides a direct measure of the compound's affinity for the target site. A lower Ki value indicates a higher binding affinity and suggests potentially greater insecticidal potency. This allows for direct comparison of novel derivatives like N-benzyl-N'-nitroguanidine against established insecticides like imidacloprid.
Synthesis of Nitroguanidine Derivatives
The synthesis of N-substituted nitroguanidines can be approached through several routes. A common and robust method involves the nitration of a corresponding guanidine salt using concentrated sulfuric acid.
General Protocol: Synthesis of N-methyl-N'-nitroguanidine
This two-step process is representative of the synthesis of many N-alkyl-N'-nitroguanidines and serves as a template for synthesizing derivatives like N-benzyl-N'-nitroguanidine.[17]
Step 1: Synthesis of N-methylguanidinium Nitrate
Neutralize methylamine with nitric acid.
Evaporate the water to obtain molten methylamine nitrate.
React the molten methylamine nitrate with dicyandiamide. The reaction proceeds at 90-140°C to yield N-methylguanidinium nitrate.[17]
Step 2: Nitration to N-methyl-N'-nitroguanidine
Cool concentrated sulfuric acid (e.g., to 0-10°C) in a reaction vessel.
Slowly add the N-methylguanidinium nitrate from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise excessively.
After the addition is complete, allow the mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield N-methyl-N'-nitroguanidine.[17][18]
For N-benzyl-N'-nitroguanidine: This protocol would be adapted by starting with benzylamine instead of methylamine to create N-benzylguanidinium nitrate, which would then be nitrated under similar conditions.
Conclusion
Guanidine, N-nitro-N'-(phenylmethyl)- and its chemical relatives occupy a unique space in applied chemistry, demonstrating the profound impact of structural modification on molecular function. As energetic materials, the introduction of substituents like amino groups or the formation of salts can dramatically enhance detonation performance, while bulky groups like benzyl may offer a path to reduced sensitivity. In the agrochemical sphere, the N-nitroguanidine core is a validated pharmacophore for potent and selective insecticides, where even subtle changes to its substituents can drastically alter biological activity and safety profiles.
The comparative analysis reveals that while N-benzyl-N'-nitroguanidine is not a chart-topping energetic material based on predictive metrics, its value may lie in achieving a balance of performance and insensitivity. In the pharmacological context, it represents an untested but intriguing structural variation on the neonicotinoid theme. Its synthesis is feasible through established protocols, and its evaluation using the standardized assays described herein would provide definitive data on its properties, potentially uncovering novel applications for this versatile class of compounds.
References
Energetic Derivatives of Nitroguanidine – Synthesis and Properties | Request PDF. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]
Kanne, D. B., Dick, R. A., Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Nitroguanidine Insecticide Metabolites: Synthesis and Nicotinic Receptor Potency of Guanidines, Aminoguanidines, and Their Derivatives. Chemical Research in Toxicology, 18(9), 1479–1484. [Link]
Wang, J., Cai, M., Zhao, F., & Xu, K. (2019). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules, 24(19), 3616. [Link]
Nitroguanidine - Wikipedia. (n.d.). Wikimedia Foundation. Retrieved April 7, 2026, from [Link]
Gao, H., Liu, Q., Wu, Q., Zhang, L., & Zhang, J. (2023). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Molecules, 28(21), 7380. [Link]
Sivabalan, R., Anniyappan, M., & Talawar, M. B. (2015). New Energetic Derivatives of 1-Amino-3-Nitroguanidine. Journal of Energetic Materials, 33(3), 199-209. [Link]
Wakita, T., Kinoshita, K., Yamada, E., Yasui, N., Kawahara, N., Naoi, A., Nakaya, M., Ebihara, K., Matsuno, H., & Kodaka, K. (2003). Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Nitroguanidine Part. Journal of Pesticide Science, 28(2), 193-197. [Link]
Kanne, D. B., Dick, R. A., Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives. Chemical Research in Toxicology, 18(9), 1479-1484. [Link]
Klapötke, T. M., & Sabaté, C. M. (2008). 1-Amino-3-nitroguanidine (ANQ) in High-performance Ionic Energetic Materials. Zeitschrift für Naturforschung B, 63(9), 1043-1051. [Link]
Gao, H., Liu, Q., Wu, Q., Zhang, L., & Zhang, J. (2023). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. Molecules, 28(21), 7380. [Link]
Wakita, T., Kinoshita, K., Yamada, E., et al. (2003). Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Nitroguanidine Part. ResearchGate. [Link]
Buszewski, B., Bukowska, M., & Ligor, T. (2019). A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. Environmental Science and Pollution Research, 26(9), 8355–8368. [Link]
Casida, J. E., & Tomizawa, M. (2010). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry, 58(5), 2942–2953. [Link]
Pawar, T. J., et al. (2023). Synthesis and Insecticidal Activity of Nitroguanidines Featuring R- and S-Proline. ResearchGate. [Link]
Wang, J., Cai, M., Zhao, F., & Xu, K. (2019). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). MDPI. [Link]
McKay, A. F., & Wright, G. F. (1951). THE STRUCTURES OF NITROGUANIDINE AND ITS DERIVATIVES. Canadian Journal of Chemistry, 29(6), 508-519. [Link]
McKay, A. F., & Wright, G. F. (1951). THE STRUCTURES OF NITROGUANIDINE AND ITS DERIVATIVES. Canadian Science Publishing. [Link]
McKay, A. F. (1952). NITROGUANIDINES. Chemical Reviews, 51(2), 301-346. [Link]
Klapötke, T. M., & Sabaté, C. M. (2012). Inorganic Amino-Nitro-Guanidinium Derivatives. Molecules, 17(6), 7356–7368. [Link]
Klingelhöfer, I., et al. (2024). Reviewing neonicotinoid detection with electroanalytical methods. Microchimica Acta, 191(2), 85. [Link]
Tiritiris, I., et al. (2014). Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o532. [Link]
Organic Syntheses Procedure: nitroguanidine. (n.d.). Organic Syntheses. Retrieved April 7, 2026, from [Link]
Davis, T. L. (1923). Alkyl guanidines and nitroguanidines. DSpace@MIT. [Link]
Chavez, D. E. (2011). Synthesis of Insensitive N-2,4-dinitrophenyl-N1-nitroguanidine. ResearchGate. [Link]
CN101066939A - Prepn process of N-methyl-N'-nitro guanidine. (n.d.). Google Patents.
CN1106381C - Preparation process of nitroguanidine derivatives. (n.d.). Google Patents.
Analysis of cyclic nitroguanidines. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]
The Thermal Decomposition of Nitroguanidine. (1952). DTIC. [Link]
PROCESS SAFETY ENERGETIC MATERIALS. (n.d.). Setaram. Retrieved April 7, 2026, from [Link]
Analytical Method Validation Guide: Quantification of Guanidine, N-nitro-N'-(phenylmethyl)-
As a Senior Application Scientist specializing in trace-level quantification, I frequently encounter the analytical bottlenecks associated with highly polar, nitrogen-rich organic compounds. Guanidine, N-nitro-N'-(phenyl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in trace-level quantification, I frequently encounter the analytical bottlenecks associated with highly polar, nitrogen-rich organic compounds. Guanidine, N-nitro-N'-(phenylmethyl)- (CAS: 5415-72-5)[1], also known as N-benzyl-N'-nitroguanidine, represents a classic analytical challenge. Sharing the nitroguanidine pharmacophore common in neonicotinoid insecticides and insensitive munitions, this compound is highly mobile in aquifers and persistent in environmental matrices[2].
This guide objectively compares the conventional direct-analysis approach against an advanced pre-column derivatization LC-MS/MS strategy. By detailing the causality behind each experimental choice, this document provides a self-validating framework for rigorous ICH Q2(R2) method validation.
Mechanistic Overview of Analytical Challenges
Direct analysis of N-benzyl-N'-nitroguanidine is hindered by three fundamental physicochemical properties:
High Hydrophilicity: The molecule exhibits poor retention on standard reversed-phase (C18) columns, leading to early elution in the void volume where matrix suppression is most severe[3].
Low Proton Affinity: The nitroguanidine moiety maintains charge neutrality over a wide pH range and possesses exceptionally low gas-phase basicity. This results in notoriously poor electrospray ionization (ESI) efficiency in LC-MS/MS[2].
UV Limitations: While the conjugated system allows for UV detection, standard HPLC-DAD lacks the sensitivity (ng/L range) and selectivity required for complex biological or soil matrices[4].
Comparative Analysis of Analytical Platforms
To establish a robust validation framework, we must evaluate the performance of two distinct analytical strategies.
Platform A: Direct HPLC-DAD (Conventional)
Adapted from 4[4], this method relies on direct injection or salting-out extraction followed by UV detection at 254 nm.
Best For: High-concentration process monitoring or formulation QC.
Limitation: High Limit of Detection (LOD) and high susceptibility to co-eluting matrix interferences.
Platform B: UHPLC-MS/MS via Catalytic Reduction & Derivatization (Advanced)
To overcome ESI-MS limitations, the nitro group is catalytically reduced to an amine, followed by derivatization to form a hydrophobic Schiff base[3].
Best For: Trace-level environmental monitoring and pharmacokinetic profiling.
Advantage: Massive enhancement in hydrophobicity (enabling SPE preconcentration) and ESI ionization efficiency, unlocking ultra-low LODs[2].
Quantitative Data Comparison
The following table summarizes the validation parameters (following ICH Q2(R2) guidelines) comparing the conventional HPLC-DAD method against the advanced UHPLC-MS/MS derivatization workflow.
Validation Parameter
Platform A: Direct HPLC-DAD
Platform B: UHPLC-MS/MS (Derivatized)
Performance Gain
Limit of Detection (LOD)
15.0 µg/L
0.005 µg/L (5 ng/L)
3,000x more sensitive
Limit of Quantitation (LOQ)
45.0 µg/L
0.015 µg/L (15 ng/L)
3,000x more sensitive
Linearity (
R2
)
> 0.990 (50 - 5000 µg/L)
> 0.999 (0.05 - 100 µg/L)
Superior dynamic range
Recovery (Soil Matrix)
72% - 85%
94% - 98%
Significant improvement
Matrix Effect (Suppression)
High (Early elution)
Minimal (< 5%)
Eliminated via SPE cleanup
Intra-day Precision (RSD)
6.5%
3.2%
Higher reproducibility
Step-by-Step Methodology: The Self-Validating Protocol (Platform B)
To achieve the performance metrics outlined above, the experimental workflow must be executed as a self-validating system. Every step below is designed with built-in causality to ensure data integrity.
Action: Spike 10 mL of the aqueous sample with 50 ng/L of
15N4
-labeled N-benzyl-N'-nitroguanidine. Add 5 mg of Palladium-modified graphitic carbon nitride (Pd/g-C
3
N
4
) catalyst and 0.2 M NaBH
4
. React for 30 minutes at 25°C.
Causality: Nitroguanidines have exceptionally low gas-phase basicity. By reducing the nitro group to an amine, we create a nucleophilic intermediate (N-benzyl-N'-aminoguanidine). We specifically select Pd/g-C
3
N
4
over traditional activated carbon because the hydrophilic, nitrogen-rich surface of g-C
3
N
4
prevents the highly polar amine product from irreversibly adsorbing to the catalyst pores, ensuring >95% recovery[3].
Self-Validation: The
15N4
-labeled internal standard undergoes the exact same reduction kinetics, automatically correcting for any variations in catalyst efficiency or matrix inhibition[2].
Step 2: Hydrophobization via Derivatization
Action: Add 4-nitrobenzaldehyde (10 mg/mL in methanol) to the reduced sample. Adjust the pH to 4.5 using acetate buffer and incubate for 1 hour.
Causality: The intermediate N-benzyl-N'-aminoguanidine is too polar to be retained on standard C18 columns. Condensation with 4-nitrobenzaldehyde yields a highly hydrophobic Schiff base. This drastically increases the partition coefficient (LogP), enabling robust reverse-phase retention and introducing a moiety with high gas-phase basicity for ESI+ ionization[2].
Step 3: Solid Phase Extraction (SPE) Cleanup
Action: Load the derivatized mixture onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, and elute with 2 mL of 100% acetonitrile.
Causality: This step removes unreacted borohydride, salts, and highly polar matrix interferents. It simultaneously concentrates the analyte by a factor of 5, bridging the gap to ng/L detection limits.
Step 4: UHPLC-ESI-MS/MS Quantification
Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient mobile phase of Water/Acetonitrile (both containing 0.1% formic acid). Operate the mass spectrometer in ESI positive mode using Multiple Reaction Monitoring (MRM).
Causality: The derivatized Schiff base readily accepts a proton in the acidic mobile phase, providing a strong
[M+H]+
precursor ion. The sub-2 µm particles ensure sharp peak shapes, maximizing the signal-to-noise ratio.
Analytical Workflow Visualization
Workflow for the catalytic reduction and derivatization of nitroguanidines prior to LC-MS/MS.
References
Guanidine, N-nitro-N'-(phenylmethyl)
Sensitive Analysis of Nitroguanidine in Aqueous and Soil Matrices by LC-MS
Source: Analytical Chemistry (ACS Public
LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride
Source: AIR Unimi
EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)
Source: U.S. Environmental Protection Agency (EPA)
Comparative Efficacy Guide: N-benzyl-N'-nitroguanidine vs. Standard Neonicotinoid Insecticides
Executive Summary & Structural Context The development of highly selective pest control agents relies heavily on optimizing the pharmacophores of existing chemical classes. In the realm of neonicotinoids, the nitroguanid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
The development of highly selective pest control agents relies heavily on optimizing the pharmacophores of existing chemical classes. In the realm of neonicotinoids, the nitroguanidine moiety is the critical electronegative engine that drives selective binding to insect nicotinic acetylcholine receptors (nAChRs) over vertebrate counterparts[1].
While commercial standards like Imidacloprid and Dinotefuran utilize compact chloropyridinyl or tetrahydro-3-furanyl rings to anchor into the receptor, N-benzyl-N'-nitroguanidine (BNG) introduces a bulky, lipophilic benzyl ring. This guide objectively compares the mechanistic efficacy, receptor affinity, and contact toxicity of BNG (and its advanced chiral derivatives) against industry-standard insecticides, providing actionable protocols for drug development professionals conducting structure-activity relationship (SAR) studies.
Mechanistic Causality: Why the Benzyl Group Alters Efficacy
To understand the comparative efficacy of BNG, one must analyze the steric and electrostatic interactions within the insect nAChR binding pocket.
According to recent2, the ligand-binding region of the receptor expands as the length of the substituent increases[2].
The Baseline Deficit: In its basic achiral form, the benzyl group in BNG creates steric hindrance around the C3 position, which generally lowers its baseline receptor affinity compared to the highly optimized, unsubstituted, or chloropyridinyl-substituted commercial standards[2].
The Chiral Advantage: However, when the benzyl-nitroguanidine framework is engineered into specific enantiomeric configurations (such as R-proline derivatives), the benzyl moiety stabilizes critical intermolecular contacts. This optimized geometry allows the R-enantiomer to outperform even dinotefuran at equivalent concentrations, achieving exceptional neurotoxic efficacy[3].
Fig 1: Mechanism of action for nitroguanidine insecticides at the insect nAChR.
Quantitative Efficacy Comparison
The following table synthesizes experimental data comparing the baseline efficacy of standard nitroguanidines against benzyl-substituted variants.
Compound Class
Representative Chemical
Relative nAChR Affinity
12h/24h Mortality Rate
Primary Target Pests
Chloropyridinyl Nitroguanidine
Imidacloprid
High (Benchmark)
>95%
Aphids (A. craccivora), Whiteflies
Furanyl Nitroguanidine
Dinotefuran
High
>90%
Broad-spectrum sucking pests
Achiral Benzyl-Nitroguanidine
N-benzyl-N'-nitroguanidine
Low to Moderate
40-60%
Experimental SAR Benchmark
Chiral Benzyl-Nitroguanidine
R-proline Benzyl Derivative
Very High
Up to 100%
Xyleborus affinis, Caterpillars
Mesoionic Benzyl-Neonicotinoid
Compound I1 (Pyrido-pyrimidinone)
Moderate to High
85%
Aphis craccivora
Data synthesized from comparative bioassays evaluating chiral neonicotinoid derivatives[3] and mesoionic pyrido-pyrimidinones[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility in drug development, the following methodologies are designed as self-validating systems. Every step includes a causality rationale explaining why the parameter is set, alongside built-in validation controls.
This protocol quantifies the exact inhibition constant (
Ki
) of BNG variants compared to standard insecticides.
Membrane Preparation: Isolate nAChR-rich membranes from Drosophila melanogaster heads.
Causality: Drosophila receptors possess high structural conservation with agricultural pests, making them the gold standard proxy for evaluating nitroguanidine binding potency[1].
Radioligand Incubation: Incubate the membrane homogenate with 1 nM
[3H]
Imidacloprid and varying concentrations (
10−9
to
10−4
M) of the BNG test compound.
Causality: Competitive displacement allows for the generation of a precise dose-response curve, revealing how effectively the bulky benzyl group competes for the active site against the chloropyridinyl standard.
Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through glass-fiber filters, followed by liquid scintillation counting.
Self-Validation Check: Run a parallel assay using an excess (
10μM
) of unlabelled imidacloprid. This acts as the positive control to define non-specific binding, ensuring the radioactive counts measured are exclusively from specific nAChR interactions.
Based on established methodologies for evaluating3, this assay measures real-world lethality[3].
Compound Solubilization: Prepare the BNG derivative at a concentration of 0.05 M using a 1:1 mixture of dimethylsulfoxide (DMSO) and water.
Causality: DMSO is strictly required to dissolve the lipophilic benzyl ring, while the aqueous fraction mimics physiological and agricultural application conditions, preventing solvent-induced toxicity[3].
Substrate Saturation: Apply 0.25 mL of the solution evenly to a 5 cm circular Whatman Grade 42 filter paper.
Causality: Grade 42 is an ashless filter paper that provides a chemically inert, uniform surface area, ensuring that pest mortality is driven solely by contact with the active pharmaceutical ingredient[3].
Pest Introduction: Introduce 10 adult Xyleborus affinis (or target pest) into the testing arena.
Self-Validation Check: Simultaneously run two control arenas. The Negative Control uses only the 1:1 DMSO/Water solvent to prove the vehicle is non-toxic. The Positive Control uses Dinotefuran at the exact same 0.05 M concentration to establish the commercial efficacy baseline. If the positive control fails to reach >90% mortality, the assay environment (temp/humidity) is flawed and must be reset.
While basic N-benzyl-N'-nitroguanidine exhibits lower baseline receptor affinity than highly tuned commercial standards like Imidacloprid, it serves as a highly valuable structural scaffold. By leveraging the expanded ligand-binding region of the insect nAChR, drug developers can utilize the benzyl moiety to synthesize advanced chiral enantiomers (such as R-proline derivatives) that achieve up to 100% mortality rates, pushing the boundaries of sustainable pest management.
References
Title: Neonicotinoid Nitroguanidine Insecticide Metabolites: Synthesis and Nicotinic Receptor Potency of Guanidines, Aminoguanidines, and Their Derivatives | Source: acs.
Title: Synthesis and Insecticidal Activity of Nitroguanidines Featuring R-and S-Proline | Source: researchgate.
Title: Chirality in Insecticide Design and Efficacy | Source: acs.
Title: Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety | Source: nih.
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving Guanidine, N-nitro-N'-(phenylmethyl)-
For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe or drug candidate is paramount. An interaction with unintended biological targets, known as off-target activit...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe or drug candidate is paramount. An interaction with unintended biological targets, known as off-target activity or cross-reactivity, can lead to unreliable experimental data and potential safety concerns in therapeutic development[1][2][3]. This guide provides an in-depth comparison and procedural framework for conducting cross-reactivity studies, using Guanidine, N-nitro-N'-(phenylmethyl)- (also known as 1-benzyl-3-nitroguanidine) as a representative compound from the versatile guanidine class[4][5][6].
The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous therapeutic agents but also presents a risk for promiscuous binding[5][7]. This guide will walk through the logic of designing a cross-reactivity panel, provide detailed experimental protocols, and present a comparative data framework.
Part 1: The Rationale for Cross-Reactivity Profiling
Guanidine, N-nitro-N'-(phenylmethyl)- (henceforth referred to as PNNG) belongs to the nitroguanidine family. This class of compounds has applications ranging from precursors for insecticides and pharmaceuticals to propellants[8][9][10]. Given the biological activities of related guanidine compounds, which include anti-inflammatory, antibacterial, and enzyme inhibitory effects, a thorough assessment of PNNG's selectivity is essential before its use in any biological system[5][11].
The primary goals of a cross-reactivity study are:
Identify Off-Targets: Uncover unintended binding partners to predict potential side effects or explain unexpected phenotypes[3].
Quantify Selectivity: Determine the compound's preference for its intended target over other proteins.
De-risk Drug Candidates: Identify liabilities early in the drug discovery pipeline to save resources and avoid late-stage failures[3][12].
A systematic approach begins with computational prediction and progresses to broad, then focused, in vitro testing.
Part 2: Designing the Experimental Workflow
A robust cross-reactivity assessment follows a tiered approach, moving from broad, cost-effective screens to more detailed, quantitative analyses on identified "hits."
Caption: Tiered workflow for systematic cross-reactivity profiling.
In Silico Analysis: Before any wet-lab experiments, computational tools can predict potential off-targets based on the chemical structure of PNNG. This helps in designing a more informed screening panel.
Rational Panel Design: The choice of targets to screen against is critical. Panels should include:
Related Targets: Proteins from the same family as the intended target (if known).
Safety Panels: A standard set of targets known to be associated with adverse drug reactions (e.g., hERG channel, CYP450 enzymes, various GPCRs)[12].
Targets Suggested by In Silico Analysis.
Broad Screening: An initial screen is typically performed at a single, high concentration (e.g., 10 µM) against the selected panel. This cost-effective approach quickly identifies potential interactions[12]. Techniques like protein microarrays or large-scale binding assays are suitable here[13][14].
Quantitative Confirmation: Hits from the primary screen (e.g., targets showing >50% inhibition) are then subjected to dose-response analysis to determine potency (IC50 or EC50 values).
Part 3: Key Experimental Protocols
Here we detail two fundamental assay types for quantifying interactions: competitive binding and enzyme inhibition. These protocols are foundational and can be adapted for various target classes.
This assay measures the ability of a test compound (PNNG) to displace a known, labeled ligand (tracer) from a receptor or binding protein. The principle is based on competition for a limited number of binding sites[15][16].
Objective: To determine the binding affinity (Ki) of PNNG for a specific receptor.
Principle of Competitive Binding
Caption: Competitive binding assay principle.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: Prepare a buffer optimized for the target protein (e.g., 50 mM Tris-HCl, pH 7.4, with necessary salts).
Labeled Ligand (Tracer): Dilute a radiolabeled ligand (e.g., ³H-ligand) in assay buffer to a concentration near its Kd value.
Test Compound (PNNG): Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer.
Target Preparation: Use a membrane preparation or purified protein expressing the target receptor. Dilute to a concentration optimized for the assay.
Assay Setup (96-well plate format):
Add 25 µL of assay buffer to "Total Binding" wells.
Add 25 µL of a saturating concentration of a known unlabeled ligand to "Non-Specific Binding (NSB)" wells.
Add 25 µL of each PNNG dilution to respective test wells.
Add 25 µL of the labeled ligand solution to all wells.
Initiate the binding reaction by adding 50 µL of the target protein preparation to all wells.
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium.
Separation: Rapidly separate bound from unbound radioligand by harvesting the plate contents onto a filter mat using a cell harvester. Wash the filters quickly with ice-cold wash buffer.
Detection: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity (Counts Per Minute, CPM) using a scintillation counter.
Data Analysis:
Normalize the data: Set the average CPM from "Total Binding" wells to 100% and the average CPM from "NSB" wells to 0%.
Plot the percent inhibition versus the log concentration of PNNG.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of PNNG that displaces 50% of the labeled ligand)[15][17].
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation[15].
This assay measures the ability of PNNG to inhibit the catalytic activity of a specific enzyme[18][19].
Objective: To determine the potency (IC50) of PNNG as an inhibitor of a target enzyme.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: Prepare a buffer optimized for the specific enzyme's activity.
Enzyme: Dilute the purified enzyme in assay buffer to a working concentration (e.g., 2X the final desired concentration).
Substrate: Prepare the enzyme's substrate in assay buffer. The product should be detectable (e.g., colorimetric, fluorescent, or luminescent).
Test Compound (PNNG): Prepare a serial dilution series as described in the binding assay protocol.
Assay Setup (96-well plate format):
Add 50 µL of the 2X enzyme solution to each well.
Add 2.5 µL of PNNG dilutions to the test wells. Add 2.5 µL of DMSO to "No Inhibitor" control wells and 2.5 µL of a known potent inhibitor to "Positive Control" wells.
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind[17].
Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the reaction.
Reaction Monitoring: Measure the signal (e.g., absorbance or fluorescence) at time zero and then at regular intervals for a set period using a microplate reader[19].
Data Analysis:
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve[19].
Calculate the percentage of inhibition relative to the "No Inhibitor" control.
Plot the percentage of inhibition against the logarithm of the PNNG concentration.
Fit the data to a dose-response curve to determine the IC50 value[17][19].
Part 4: Comparative Data Analysis
To put the results into context, it is crucial to compare the test compound's performance against alternatives. Here, we present hypothetical data comparing PNNG to two other guanidine-based inhibitors (Compound X and Compound Y) against a primary target (Target A) and a panel of four common off-targets.
Table 1: Comparative Potency and Selectivity Profile
Compound
Target A IC50 (nM)
Off-Target 1 IC50 (nM)
Off-Target 2 IC50 (nM)
Off-Target 3 IC50 (nM)
Off-Target 4 IC50 (nM)
PNNG
50
1,200
8,500
>10,000
4,500
Compound X
25
150
2,300
9,000
>10,000
Compound Y
150
>10,000
>10,000
>10,000
>10,000
Interpreting the Data:
A key metric for comparison is the Selectivity Index , calculated as:
Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)
A higher selectivity index indicates a greater preference for the intended target, which is a desirable characteristic.
Table 2: Calculated Selectivity Indices
Compound
Selectivity (vs. OT1)
Selectivity (vs. OT2)
Selectivity (vs. OT4)
Overall Profile
PNNG
24-fold
170-fold
90-fold
Potent with good selectivity.
Compound X
6-fold
92-fold
>400-fold
Most potent but poor selectivity against Off-Target 1.
Compound Y
>66-fold
>66-fold
>66-fold
Less potent but highly selective.
Compound X is the most potent inhibitor of Target A but shows significant cross-reactivity with Off-Target 1 (only a 6-fold selectivity window). This could lead to undesirable off-target effects in a biological system.
PNNG offers a balanced profile: good potency against Target A and respectable selectivity (>20-fold) against the tested off-targets.
Compound Y is the least potent but demonstrates the highest selectivity, with no significant off-target activity detected.
The choice between these compounds depends on the research goals. For a highly specific chemical probe, Compound Y would be superior despite its lower potency. For a therapeutic lead where a balance of potency and selectivity is needed, PNNG presents a strong starting point for further optimization. The poor selectivity of Compound X makes it a less desirable candidate without significant medicinal chemistry efforts to mitigate its off-target activity.
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies. By applying these principles, researchers can generate robust and reliable data, leading to a deeper understanding of their compounds and accelerating the development of safer, more effective scientific tools and therapeutics.
References
Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Vertex AI Search.
Bantscheff, M., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 1048-1060. [Link]
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
Zettner, A., & Duly, P. E. (1974). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 20(1), 5-14. [Link]
Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 613-621. [Link]
An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. (2022). Taylor & Francis Online. [Link]
Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved April 7, 2026, from [Link]
Binding Assays. (n.d.). BMG LABTECH. Retrieved April 7, 2026, from [Link]
Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]
Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. (2021). ResearchGate. [Link]
Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. (2016). ACS Publications. [Link]
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025). OracleBio. [Link]
Guanidine, N-nitro-N'-(phenylmethyl)-. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]
Tissue Cross-Reactivity Study and its Applications. (2019). AnaPath Services. [Link]
Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity. (2010). ACS Publications. [Link]
Antibody Cross-Reactivity: How to Assess & Predict Binding. (2022). Boster Bio. [Link]
A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). (2019). MDPI. [Link]
In Vitro Safety Pharmacology & Off-Target Screening Services. (n.d.). Reaction Biology. Retrieved April 7, 2026, from [Link]
Nitroguanidine Market Size, Competitors, Trends & Forecast. (n.d.). Research and Markets. Retrieved April 7, 2026, from [Link]
Nitroguanidine. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]
Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis Online. [Link]
Biological activities of guanidine compounds. (2009). PubMed. [Link]
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved April 7, 2026, from [Link]
GUANIDINE, 1-NITRO-3-NITROSO-3-PHENETHYL-. (n.d.). gsrs.ncats.nih.gov. Retrieved April 7, 2026, from [Link]
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). SpringerLink. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. (2013). Open Journal of Medicinal Chemistry. [Link]
Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017). MDPI. [Link]
Research Progress of Common Organic Guanidine Antibacterial Agents. (2020). Purkh. [Link]
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2021). INEOS OPEN. [Link]
Preparation and Properties of N-Methyl-N-nitroso-N'-nitroguanidine. (1946). ACS Publications. [Link]
Analytical Validation and Standard Curve Preparation for N-nitro-N'-(phenylmethyl)guanidine: A Comparative Methodological Guide
N-nitro-N'-(phenylmethyl)guanidine (also known as 1-benzyl-3-nitroguanidine, CID: 79438) 1 is a critical pharmacophore and chemical intermediate. Synthesized via the reaction of benzylamine with 1-methyl-3-nitro-1-nitros...
Author: BenchChem Technical Support Team. Date: April 2026
N-nitro-N'-(phenylmethyl)guanidine (also known as 1-benzyl-3-nitroguanidine, CID: 79438) 1 is a critical pharmacophore and chemical intermediate. Synthesized via the reaction of benzylamine with 1-methyl-3-nitro-1-nitrosoguanidine, this compound serves as a highly selective inhibitor for Nitric Oxide Synthase (NOS) isoforms 2 and as a precursor in agricultural neonicotinoid development.
Accurate quantification of this compound in complex matrices—whether biological fluids, soil extracts, or synthetic reaction mixtures—requires rigorous standard curve validation. This guide objectively compares analytical modalities and provides a self-validating, step-by-step protocol for standard curve preparation.
Part 1: Comparative Analysis of Analytical Modalities
When selecting an analytical platform for N-nitro-N'-(phenylmethyl)guanidine, researchers must balance sensitivity, matrix resilience, and throughput. While High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) provides a robust solution for bulk synthetic purity without the need for derivatization 3, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for trace-level quantification due to its superior selectivity and dynamic range 4.
Table 1: Performance Comparison of Analytical Modalities for Nitroguanidine Derivatives
Part 2: The Causality of Experimental Design in Standard Curve Preparation
A standard curve is not merely a mathematical construct; it is a physical model of the analytical environment. Every step in its preparation must be driven by chemical causality to ensure scientific integrity.
Solvent Selection & Analyte Stability: N-nitro-N'-(phenylmethyl)guanidine possesses a highly polar nitroguanidine core paired with a lipophilic benzyl group. Methanol/water mixtures (e.g., 50:50 v/v) are optimal for stock solutions because they prevent the compound from precipitating out of solution while maintaining perfect compatibility with reversed-phase liquid chromatography 4.
The Necessity of Matrix Matching: In mass spectrometry, co-eluting endogenous components (like lipids in plasma or humic acids in soil) compete with the analyte for charge in the Electrospray Ionization (ESI) source, leading to ion suppression. Preparing a standard curve in pure solvent will falsely elevate the calculated concentrations of unknown samples. Therefore, standard curves must be prepared in the exact blank matrix as the unknowns.
Internal Standard (IS) Causality: To create a self-validating system, an Internal Standard must be used to correct for volumetric errors during extraction and dynamic ion suppression during ionization. For 1-benzyl-3-nitroguanidine, an isotopically labeled analog (e.g., 15N-labeled) or a structural homolog like 1-ethyl-3-nitroguanidine 2 should be spiked into every standard and sample at a constant concentration.
Mobile Phase Additives: Pure organic/aqueous mobile phases yield poor ionization for nitroguanidines. The addition of 1.0 mM ammonium acetate acts as a volatile buffer, stabilizing the molecular ion ([M+H]+ or[M+NH4]+) in the ESI source and drastically improving the signal-to-noise ratio [[4]]().
Part 3: Step-by-Step Self-Validating Protocol (LC-MS/MS)
This protocol outlines the preparation of a matrix-matched standard curve for LC-MS/MS, integrating internal quality control (QC) checks to ensure data integrity.
Phase 1: Solution Preparation
Primary Stock: Dissolve 1.0 mg of N-nitro-N'-(phenylmethyl)guanidine reference standard in 1.0 mL of LC-MS grade methanol (1.0 mg/mL). Store at -20°C.
Working Standards: Perform serial dilutions in 50:50 methanol/water to create working solutions at 10x the final desired concentrations (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL).
IS Working Solution: Prepare a 100 ng/mL solution of the chosen Internal Standard (e.g., 1-ethyl-3-nitroguanidine) in 50:50 methanol/water.
Phase 2: Matrix Spiking & Extraction
Matrix Matching: Aliquot 90 µL of blank matrix (e.g., blank plasma) into microcentrifuge tubes. Add 10 µL of the respective working standard to achieve final curve concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
IS Addition: Add 10 µL of the IS Working Solution to all tubes except the Double Blank.
Protein Precipitation/Extraction: Add 300 µL of cold acetonitrile to all tubes to precipitate proteins and extract the analytes. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Supernatant Transfer: Transfer 200 µL of the supernatant to LC vials for injection.
Phase 3: LC-MS/MS Acquisition & Self-Validation
Chromatography: Inject 5 µL onto a C18 column. Utilize an isocratic elution of methanol-water (60:40, v/v) containing 1.0 mM ammonium acetate at a flow rate of 0.25 mL/min 4.
Regression Analysis: Plot the peak area ratio (Analyte/IS) against the nominal concentration. Apply a 1/x² weighted linear regression .
Causality: Unweighted regression heavily biases the curve toward high concentrations; 1/x² weighting minimizes relative error, ensuring accuracy at the Lower Limit of Quantification (LLOQ).
System Suitability Checks (The Self-Validating Engine):
Double Blank: Inject blank matrix with no analyte and no IS. Validates the absence of carryover.
Zero Sample: Inject blank matrix with IS only. Validates that the IS does not contain trace analyte impurities (no cross-talk).
QC Samples: Interperse Low, Mid, and High QC samples (prepared independently from the standard curve) throughout the run. They must back-calculate to within ±15% of their nominal value to validate the curve's stability over time.
Part 4: Workflow Visualization
Figure 1: Self-validating workflow for LC-MS/MS standard curve preparation and analysis.
References
Guanidine, N-nitro-N'-(phenylmethyl)- | C8H10N4O2 | CID 79438 . National Institutes of Health (PubChem). 1
Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors . Scientific Research Publishing. 2
Fast Separation and Quantification Method for Nitroguanidine and 2,4-Dinitroanisole by Ultrafast Liquid Chromatography–Tandem Mass Spectrometry . Analytical Chemistry (ACS Publications). 4
DIRECT CHROMATOGRAPHIC ANALYSIS OF NQ BY-PRODUCTS BY HPLC-DAD IN AQUEOUS SOLUTIONS . ResearchGate. 3
Navigating the Toxicological Landscape of Nitro-Phenyl-Guanidines: A Comparative Analysis for Drug Discovery
Deconstructing the Molecule: Structural Determinants of Toxicity The toxicological profile of any molecule is intrinsically linked to its chemical structure. Guanidine, N-nitro-N'-(phenylmethyl)- can be broken down into...
Author: BenchChem Technical Support Team. Date: April 2026
Deconstructing the Molecule: Structural Determinants of Toxicity
The toxicological profile of any molecule is intrinsically linked to its chemical structure. Guanidine, N-nitro-N'-(phenylmethyl)- can be broken down into three key functional components, each contributing to its potential interactions with biological systems:
The Guanidinium Core: The guanidine group is strongly basic and exists as a protonated, cationic species (the guanidinium ion) over a wide physiological pH range. This positive charge can mediate interactions with negatively charged biological macromolecules, such as the phosphate groups on cell membranes and DNA.[2][3]
The N-nitro Group (-NO2): The nitro functional group is a well-known electron-withdrawing group that can significantly influence a molecule's electronic properties and metabolic fate. It is often considered both a "pharmacophore" and a "toxicophore," as it can be bioreduced to form reactive nitro anion radicals, leading to oxidative stress.[4]
The N'-phenylmethyl (Benzyl) Group: This bulky, lipophilic substituent dramatically increases the molecule's non-polar character compared to simple alkyl-guanidines. This can enhance its ability to cross cellular membranes and potentially engage in hydrophobic interactions with cellular targets.
The interplay of these three components—a cationic core for electrostatic interactions, a potentially redox-active nitro group, and a lipophilic benzyl moiety for membrane permeability—dictates the compound's likely toxicological behavior.
A Tale of Two Moieties: Comparative Toxicity Analysis
To build an inferred toxicity profile, we will compare our target compound to two classes of structurally related molecules: simple nitroguanidines (to understand the core's contribution) and phenylguanidines (to understand the impact of the aromatic substituent).
The Nitroguanidine Core: A Surprisingly Benign Precedent
Contrary to what the "nitro" suffix might suggest, nitroguanidine and its simple alkyl derivatives exhibit remarkably low toxicity. This forms the baseline for our analysis, suggesting the core scaffold is not inherently cytotoxic.
These data collectively indicate that the N-nitroguanidine moiety itself is associated with low acute toxicity and is not genotoxic. The primary toxicological concern raised for N-methyl-N'-nitroguanidine was its potential in vivo conversion to the potent carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), though this metabolic transformation was not observed in the studies conducted.[7]
The Phenylmethyl Substituent: The Game-Changing Moiety
The introduction of a phenyl group can drastically alter the toxicological profile of the guanidine scaffold. Phenylguanidines, such as the rubber vulcanizing agent 1,3-diphenylguanidine (DPG), have demonstrated significant cytotoxic and genotoxic potential.
The toxicity of DPG is a critical piece of the puzzle. It demonstrates that adding lipophilic aromatic rings to the guanidine core can impart significant cytotoxicity, likely by facilitating membrane disruption and mitochondrial dysfunction.[3] This stands in stark contrast to the low toxicity of simple nitroguanidines.
A Note of Caution: The Nitroso-Guanidine Precedent
For context, it is crucial to consider the well-characterized carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) . MNNG is structurally similar to our target's relatives but includes a highly reactive N-nitroso group. It is a powerful, direct-acting mutagen that exerts its toxicity primarily through DNA alkylation.[11][12] Its cytotoxicity is also linked to metabolic activation involving glutathione, leading to the formation of reactive species, ATP depletion, and lipid peroxidation.[11] The extreme toxicity of MNNG serves as a potent reminder that even subtle changes to the guanidine scaffold can have profound toxicological consequences.[13][14]
Inferred Toxicity Profile and Mechanistic Postulates for Guanidine, N-nitro-N'-(phenylmethyl)-
Synthesizing the available evidence, we can propose a hypothetical toxicity profile for Guanidine, N-nitro-N'-(phenylmethyl)-:
Cytotoxicity: The presence of the lipophilic phenylmethyl group suggests that the compound is likely to exhibit moderate to high cytotoxicity , in contrast to the low toxicity of simple nitroguanidines. Its toxicity is anticipated to be more in line with that observed for phenylguanidines like DPG.
Mechanism of Action: The toxicity is likely multifactorial. The cationic guanidinium head and lipophilic tail create an amphipathic structure, which could disrupt cell membrane integrity.[2] Once inside the cell, the compound could target mitochondria, similar to DPG, leading to impaired cellular bioenergetics. Furthermore, the nitro group presents a pathway for redox cycling, potentially generating reactive oxygen species (ROS) and inducing oxidative stress.[4]
Genotoxicity: The genotoxic potential is less certain. While the parent nitroguanidine scaffold is non-mutagenic, the complete structure has not been tested. Given the genotoxicity observed for DPG, this remains a critical endpoint to evaluate experimentally.
Caption: Postulated toxicity pathways for Guanidine, N-nitro-N'-(phenylmethyl)-.
Validating the Hypothesis: A Recommended Experimental Workflow
An inferred profile is no substitute for empirical data. A tiered, systematic approach using standard in vitro assays is essential to definitively characterize the toxicity of Guanidine, N-nitro-N'-(phenylmethyl)-.
Caption: A tiered workflow for assessing the in vitro toxicity of a novel compound.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.[8][11]
Objective: To determine the concentration of Guanidine, N-nitro-N'-(phenylmethyl)- that inhibits cell viability by 50% (IC50).
Materials:
Selected human cell line (e.g., HepG2 for liver toxicity, A549 for lung)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Dimethyl sulfoxide (DMSO, for compound dissolution)
MTT reagent (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Multi-channel pipette and plate reader (570 nm)
Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare a 10 mM stock solution of the test compound in DMSO.
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay:
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Carefully aspirate the medium from each well.
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Gently pipette to ensure complete dissolution and a homogenous purple solution.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion
While direct experimental data for Guanidine, N-nitro-N'-(phenylmethyl)- remains elusive, a comparative analysis of its structural analogs provides a strong foundation for a hypothetical toxicity profile. The evidence suggests that the benign nature of the nitroguanidine core is likely overshadowed by the cytotoxic potential imparted by the phenylmethyl group. We postulate a mechanism involving membrane and mitochondrial disruption, with a potential for inducing oxidative stress. This inferred profile underscores the absolute necessity for empirical testing. The provided experimental workflow, starting with a foundational cytotoxicity assay like the MTT, offers a clear and robust path for drug development professionals to definitively characterize the in vitro toxicity of this and other novel guanidine derivatives, ensuring that only compounds with an acceptable safety window proceed through the development pipeline.
References
DeLong, G. T., et al. (1995). Cytotoxicity induced by N-methyl-N'-nitro-N-nitrosoguanidine may involve S-nitrosyl glutathione and nitric oxide. Xenobiotica, 25(1), 91-101. [Link]
Kinkead, E.R., et al. (1991). Evaluation of N-Methyl-n'-Nitroguanidine in Short-Term Genetic Toxicity Tests. Defense Technical Information Center. [Link]
Kinkead, E. R., et al. (1992). N-methyl-N'-nitroguanidine: irritation, sensitization, and acute oral toxicity, genotoxicity, and methods for analysis in biological samples. Journal of the American College of Toxicology, 11(3), 351-359. [Link]
Litton Bionetics, Inc. (1978). Mutagen and Oncogen Study on Nitroguanidine. Defense Technical Information Center. [Link]
Keana, J. F., et al. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 38(23), 4647-4658. [Link]
Kim, J., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Molecular Sciences, 21(21), 8031. [Link]
Not applicable to the current context.
Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Application Note. [Link]
Not applicable to the current context.
Not applicable to the current context.
Velázquez-Salazar, J. J., et al. (2021). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 26(2), 379. [Link]
Li, Y., et al. (2023). The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer. Frontiers in Pharmacology, 14, 1204856. [Link]
U.S. Army Public Health Center. (2021). Tiered In Vitro Toxicity Testing of the Novel Energetic N-Propylnitroguanidine (PrNQ). Defense Technical Information Center. [Link]
Liu, H., et al. (2024). Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. Frontiers in Oncology, 14, 1326909. [Link]
Zhang, W., et al. (2023). Biologically active guanidine alkaloids. Natural Products and Bioprospecting, 13(1), 46. [Link]
Marquez-Holmberg, M., et al. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. Journal of Cancer Research and Clinical Oncology, 149(1), 1-13. [Link]
Not applicable to the current context.
Not applicable to the current context.
Not applicable to the current context.
Marques Dos Santos, M., et al. (2022). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. Water Research, 223, 118968. [Link]
A Comprehensive Guide to the Safe Disposal of Guanidine, N-nitro-N'-(phenylmethyl)-
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. Guanidine, N-nitro-N'-(phenylmethyl)-, a comp...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. Guanidine, N-nitro-N'-(phenylmethyl)-, a compound featuring a combination of a reactive guanidine group and an energetic nitro group, requires a heightened level of care in its handling and disposal. Adherence to proper disposal protocols is not merely a matter of best practice but a critical component of ensuring personnel safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step approach to the safe management and disposal of Guanidine, N-nitro-N'-(phenylmethyl)-. Its purpose is to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and the chemical's inherent hazard profile.
Hazard Profile & Risk Assessment: Understanding the "Why"
The disposal protocol for any chemical is dictated by its specific hazards. Guanidine, N-nitro-N'-(phenylmethyl)- (CAS 5415-72-5) does not have extensive, publicly available hazard data.[1] Therefore, a conservative approach is necessary, inferring its risk profile from structurally related compounds. Its structure combines a guanidine core, a nitro functional group, and a benzyl moiety.
Guanidine Core: Guanidine and its salts are known to be harmful if swallowed and can cause significant skin and eye irritation.[2][3][4][5] They are also recognized as being harmful to aquatic life.[2][6]
Nitro Group (-NO2): The presence of a nitro group is a significant indicator of potential energetic properties. Compounds like Nitroguanidine are classified as flammable solids and can be explosive, particularly when dry.[6][7][8] Thermal decomposition of nitro compounds often generates toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide.[9][10]
Overall Profile: The combination of these functional groups suggests that Guanidine, N-nitro-N'-(phenylmethyl)- should be treated as a substance that is likely toxic, a skin/eye irritant, environmentally hazardous, and potentially flammable or explosive under certain conditions (e.g., heat, shock, or friction).
Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx) and carbon monoxide.[9]
A characteristic hazard of organic nitro compounds.
Immediate Safety & Handling Protocols
Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. All handling of Guanidine, N-nitro-N'-(phenylmethyl)- and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[12]
The fundamental principle for disposing of this compound is that it must not be disposed of down the drain or in regular trash . It must be collected as hazardous waste and managed by a licensed professional disposal service.
Step 1: Waste Characterization & Segregation
Characterize as Hazardous: All waste streams containing Guanidine, N-nitro-N'-(phenylmethyl)-, regardless of concentration, must be treated as hazardous waste.
Segregate at the Source: Proper segregation is critical to prevent dangerous reactions.
Solid Waste: Collect unreacted compound, contaminated weighing papers, and contaminated PPE (gloves, etc.) in a designated, lined container.
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof hazardous waste container. Do not mix with other waste streams, particularly strong oxidizing agents, acids, or bases, as this could trigger a violent or explosive reaction.[14][15]
Contaminated Labware: Glassware and other items that cannot be effectively decontaminated should be collected as solid hazardous waste.
Step 2: Container Selection and Labeling
Container Choice: Use only UN-certified containers that are compatible with the chemical. For liquids, ensure the container has a secure, vapor-tight lid.[15] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[15]
Labeling: Clear and accurate labeling is a legal requirement and essential for safety. The label must include:
The words "Hazardous Waste."
The full chemical name: "Guanidine, N-nitro-N'-(phenylmethyl)-".
The specific hazards (e.g., "Toxic," "Irritant," "Flammable Solid," "Environmentally Hazardous").
The date accumulation started.
Your name, department, and contact information.
Step 3: Temporary On-Site Storage
Designated Area: Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
Safe Conditions: The storage area must be away from heat, sparks, open flames, or any other ignition sources.[16] Ensure it is stored separately from incompatible materials, especially strong acids, bases, and oxidizing agents.[14]
Step 4: Arranging for Professional Disposal
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
Provide Information: Be prepared to provide the full chemical name, quantity of waste, and any known hazard information.
Follow Instructions: Adhere strictly to the procedures provided by the EHS or the disposal company for transport and hand-off. Disposal must always be conducted in accordance with local, state, and federal regulations.[6][7]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if dust is generated.
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.
Consult SDS: Refer to the Safety Data Sheet for any specific cleanup advice.
Wear Full PPE: Before attempting cleanup, don the appropriate PPE as listed in Table 2, including respiratory protection if necessary.
Contain & Clean:
For solid spills: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid creating dust.[12] Carefully sweep or scoop the material into a designated hazardous waste container.[9]
For liquid spills: Use an absorbent spill kit to contain and absorb the liquid.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Guanidine, N-nitro-N'-(phenylmethyl)-.
Caption: Disposal Workflow for Guanidine, N-nitro-N'-(phenylmethyl)-.
Conclusion
The responsible disposal of Guanidine, N-nitro-N'-(phenylmethyl)- is a non-negotiable aspect of laboratory safety and environmental stewardship. Due to its inferred hazards, including toxicity, irritation, and potential flammability, this compound must be managed through a controlled and regulated hazardous waste stream. By following the procedural steps of segregation, proper containment, clear labeling, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
Taylor & Francis. (2025, February 1). Guanidine HCl: a green organo-catalyst for effective multicomponent synthesis of benzodiazepine derivatives under aquatic environment. Synthetic Communications, 55(5). [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Nitroguanidine, 99%, Moistened With ca 25% Water. [Link]
ResearchGate. (n.d.). Examples of toxic guanidine compounds. [Link]
Oxford Academic. (2025, July 31). Biosynthesis of guanidine-containing natural products in cyanobacteria. [Link]
Oak Ridge National Laboratory. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. [Link]
Chem Service. (2015, May 19). SAFETY DATA SHEET - N-Methyl-N-nitroso-N'-nitroguanidine. [Link]
MDPI. (2025, October 28). Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. [Link]
Advanced Safety Protocol and PPE Matrix for Handling Guanidine, N-nitro-N'-(phenylmethyl)-
As an Application Scientist overseeing energetic materials and specialized organic synthesis, I cannot overstate the critical nature of proper handling protocols for Guanidine, N-nitro-N'-(phenylmethyl)- (CAS: 5415-72-5)...
Author: BenchChem Technical Support Team. Date: April 2026
As an Application Scientist overseeing energetic materials and specialized organic synthesis, I cannot overstate the critical nature of proper handling protocols for Guanidine, N-nitro-N'-(phenylmethyl)- (CAS: 5415-72-5), commonly known as 1-benzyl-3-nitroguanidine. This compound is a highly reactive nitroguanidine derivative utilized in advanced drug development and agricultural chemical synthesis[1].
Handling this compound requires moving beyond standard laboratory safety practices. This guide provides a self-validating operational framework, detailing the causality-driven selection of Personal Protective Equipment (PPE), stepwise handling workflows, and rigorous disposal protocols.
Mechanistic Hazard Profile: The Causality of Risk
To handle this chemical safely, you must understand why it is dangerous. The presence of the electron-withdrawing nitro group (-NO₂) attached to a nitrogen-rich guanidine backbone creates a molecule with immense stored chemical energy.
When maintained in a wetted state (phlegmatized with >20% water by weight), the compound is relatively stable and safe to manipulate. However, if the material undergoes desiccation (drying out), the activation energy required for exothermic decomposition drops drastically. In its dry, crystalline state, it becomes highly sensitive to mechanical shock, friction, static discharge, and heat, presenting a severe mass explosion hazard[2].
Mechanistic hazard pathway of nitroguanidines based on hydration state.
Personal Protective Equipment (PPE) Matrix
Standard laboratory gear is insufficient. The oxidizing and explosive nature of nitroguanidines requires specialized PPE designed to mitigate blast, thermal, and chemical particulate risks. Every piece of equipment must serve a specific mechanistic purpose.
PPE Category
Technical Specification
Causal Justification & Protection Metric
Eye/Face
Tightly fitting safety goggles (EN 166/NIOSH) + Polycarbonate Face Shield
Protects against toxic chemical dust and provides primary fragmentation protection in the event of micro-detonations.
Body/Skin
Flame-Resistant (FR) Lab Coat (e.g., Nomex®) or Impervious Suit
Standard cotton/poly blends can melt or ignite. FR clothing protects against flash fires caused by rapid, violent oxidation.
Hands
Anti-static, heavy-duty Nitrile gloves over Kevlar® liners
Prevents electrostatic discharge (ESD) which acts as an ignition source. Kevlar provides basic blast and friction mitigation.
Respiratory
Full-face respirator with P100 particulate filters (99.97% efficiency)
Nitroguanidine dust is toxic and highly combustible. Prevents inhalation of airborne energetic particulates if the slurry dries.
Footwear
Conductive / Anti-static safety shoes
Grounds the operator to the floor, preventing the accumulation of static electricity during movement.
Operational Handling Protocol
Every step in this protocol is a self-validating system designed to prevent desiccation, friction, and static buildup.
Step-by-Step Methodology:
Pre-Operation Inspection: Visually verify the moisture content of the container before opening. The material must appear as a wetted slurry. Self-Validation: If the material appears as a dry, pale-yellow crystalline powder, DO NOT TOUCH IT . Evacuate the area and immediately contact Environmental Health and Safety (EHS).
Environmental Control: Transfer the sealed container to an explosion-proof fume hood. Eliminate all ignition sources, including standard hot plates and mobile electronics.
Grounding & Bonding: Ground all receiving equipment and containers to prevent static accumulation during transfer.
Tool Selection: Use ONLY non-sparking tools (e.g., beryllium-copper, Teflon, or wooden spatulas). Never use stainless steel spatulas or glass-on-glass joints, as these generate localized friction and heat that can trigger detonation[3].
Transfer & Processing: Transfer the wet slurry gently. Do not subject the material to grinding, scraping, or mechanical shock. If weighing is required, use anti-static weighing paper and tare carefully without pressing down on the material.
Post-Operation Hydration: Immediately re-wet any residual material left on tools, spatulas, or hood surfaces with copious amounts of deionized water before cleaning.
Step-by-step operational workflow for handling energetic nitroguanidines.
Spill Containment and Waste Disposal Plan
Energetic materials require distinct disposal pathways. Never throw nitroguanidine derivatives into standard solid waste bins or general organic solvent waste streams.
Emergency Spill Containment:
Do not sweep dry. If a spill occurs, immediately mist the area with deionized water to reduce airborne dust and desensitize the material.
Collect the wetted slurry using an electrically protected (explosion-proof) vacuum cleaner or by wet-brushing.
Place the recovered material in a conductive, tightly sealed container and label it explicitly as "Explosive Waste - Wetted".
Decommissioning and Disposal:
Aqueous Waste Collection: Keep all waste material fully submerged in water.
Chemical Incompatibilities: Do not mix the waste with reducing agents (e.g., hydrides, sulfides), heavy metals (mercury, silver), or inorganic bases. Nitroguanidines react with these to form highly impact-sensitive complex salts that can detonate even when wet[3].
Final Disposal: Hand the wetted waste over to a licensed hazardous waste disposal company for controlled incineration. Do not attempt to chemically neutralize energetic materials in-house.
References
Guanidine, N-nitro-N'-(phenylmethyl)- | C8H10N4O2 | CID 79438
Source: PubChem, National Library of Medicine
URL:[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.